Glucodichotomine B
Description
This compound has been reported in Stellaria dichotoma and Stellaria dichotoma var. lanceolata with data available.
Properties
Molecular Formula |
C20H22N2O9 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-[(1R)-2-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C20H22N2O9/c23-6-12(30-20-18(27)17(26)16(25)13(7-24)31-20)15-14-9(5-11(22-15)19(28)29)8-3-1-2-4-10(8)21-14/h1-5,12-13,16-18,20-21,23-27H,6-7H2,(H,28,29)/t12-,13+,16+,17-,18+,20+/m0/s1 |
InChI Key |
WQKKQBMRVKDLBP-GOPHKZMVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Glucodichotomine B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Glucodichotomine B, a β-carboline alkaloidal glycoside. The information is compiled from published scientific literature and is intended to serve as a foundational resource for researchers interested in this natural product.
Introduction
This compound is a naturally occurring β-carboline alkaloid first identified in the roots of Stellaria dichotoma L. var. lanceolata and later in Arenaria kansuensis.[1][2] As a member of the β-carboline alkaloid family, this compound is of interest for its potential pharmacological activities. Preliminary studies have suggested its involvement in anti-inflammatory and antioxidant pathways, as well as a potential role in mitigating skeletal muscle atrophy.[2][3][4] This guide details the methodologies for its extraction and purification, summarizes its known biological activities, and provides a visual representation of the isolation workflow.
Discovery and Source Material
This compound has been isolated from the following plant sources:
| Plant Species | Family | Plant Part Used |
| Stellaria dichotoma L. var. lanceolata | Caryophyllaceae | Roots |
| Arenaria kansuensis | Caryophyllaceae | Not specified |
This table summarizes the known plant sources of this compound.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatography. The following protocols are based on methodologies described in the scientific literature.[2][3]
3.1. General Extraction and Fractionation
-
Extraction: The dried and powdered root material of Stellaria dichotoma is extracted with a suitable solvent, such as ethanol, to obtain a crude extract.[3]
-
Solvent Partitioning: The crude extract is then subjected to systematic solvent partitioning to separate compounds based on their polarity. This typically involves fractionation with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[3] this compound is found to be enriched in the n-butanol fraction.[3]
3.2. Chromatographic Purification
Method 1: Macroporous Resin and Preparative HPLC (from Stellaria dichotoma) [3]
-
Macroporous Resin Chromatography: The n-butanol fraction is subjected to chromatography on a Diaion HP-20 macroporous resin column.[3] This step aids in the initial separation and enrichment of the target compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the fractions obtained from the macroporous resin is achieved using preparative HPLC.[3] This allows for the isolation of pure this compound.
Method 2: Two-Dimensional Liquid Chromatography (from Arenaria kansuensis) [2]
-
First Dimension (Reversed-Phase Chromatography): The crude extract is first separated on a reversed-phase C18 preparative column (RP-C18HCE prep column).[2] This initial separation yields fractions containing compounds with similar hydrophobicity.
-
Second Dimension (Hydrophilic Interaction Liquid Chromatography): The fractions containing the target compound are then subjected to a second dimension of separation using a hydrophilic interaction liquid chromatography (HILIC) column (HILIC-XAmide prep column).[2] This orthogonal separation technique is effective for purifying polar compounds like glycosides.
-
Bioactivity-Guided Assay: An on-line HPLC-DPPH bioactivity-guided assay can be employed to specifically target and isolate antioxidant compounds like this compound.[2]
The purity of the isolated this compound using the two-dimensional chromatography method was reported to be greater than 98%.[2]
Structure Elucidation
The chemical structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with known compounds.[1][3] It is identified as a β-carboline-type alkaloidal glycoside.[1]
Biological Activity and Signaling Pathways
Preliminary studies have indicated that this compound possesses biological activity.
-
Anti-inflammatory and Antioxidant Activity: this compound has been identified as an antioxidant compound.[2] The β-carboline alkaloid scaffold is known to be associated with anti-inflammatory properties.[4]
-
Effects on Skeletal Muscle Atrophy: In a study on dexamethasone-induced C2C12 myotube atrophy, this compound was shown to significantly preserve cell diameter, suggesting a protective effect against muscle atrophy.[3]
Further research is required to fully elucidate the mechanisms of action and the specific signaling pathways modulated by this compound.
Visualizations
6.1. Experimental Workflow for Isolation
A generalized workflow for the isolation of this compound.
6.2. Two-Dimensional Chromatographic Purification Strategy
A schematic of the 2D-LC purification of this compound.
Conclusion
This compound is a β-carboline alkaloidal glycoside with demonstrated antioxidant and potential anti-atrophic properties. Its isolation from natural sources is achieved through a combination of extraction, solvent partitioning, and advanced chromatographic techniques. This guide provides a summary of the current knowledge on this compound and is intended to facilitate further research into its therapeutic potential. The detailed experimental protocols and workflows presented herein can serve as a starting point for the development of optimized isolation strategies and for the exploration of its pharmacological applications.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Two-dimensional chromatography based on on-line HPLC-DPPH bioactivity-guided assay for the preparative isolation of analogue antioxidant compound from Arenaria kansuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Clovibactin: A Novel Bioactive Compound from Eleftheria terrae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Clovibactin, a novel antibiotic isolated from the previously uncultured bacterium, Eleftheria terrae.[1][2] Clovibactin has demonstrated significant potential in combating drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its characterization, and provides visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Clovibactin is a novel depsipeptide antibiotic that exhibits a unique mechanism of action by targeting the pyrophosphate group of multiple essential precursors of peptidoglycan (PG), a critical component of the bacterial cell wall.[1][4] This multi-target approach disrupts cell wall synthesis and contributes to the compound's high efficacy and low propensity for resistance development.[3][5] Discovered using innovative culturing techniques that allow for the growth of previously unculturable soil bacteria, Clovibactin represents a promising new candidate in the fight against antimicrobial resistance.[1][3]
Mechanism of Action
Clovibactin's primary mode of action is the inhibition of bacterial cell wall biosynthesis. It achieves this by binding to the pyrophosphate moiety of several essential peptidoglycan precursors, including Lipid II, Lipid IIIWTA, and C55PP.[4][6] This binding is highly specific and strong, effectively sequestering these precursors and preventing their incorporation into the growing peptidoglycan chain.
A key feature of Clovibactin's mechanism is the formation of supramolecular fibrils upon binding to its targets on the bacterial membrane.[6] Clovibactin molecules self-assemble into stable, fibrillar structures that trap the peptidoglycan precursors.[2] This oligomerization is crucial for its bactericidal activity and is thought to contribute to the physical disruption of the cell membrane.[6][7] The name "Clovibactin" is derived from the Greek word "Klouvi," meaning cage, which aptly describes how the antibiotic traps its target molecules.[5]
Furthermore, Clovibactin's interaction with the bacterial cell envelope induces the release of autolysins, enzymes that degrade the cell wall, leading to cell lysis.[3] This multifaceted attack on the bacterial cell wall synthesis pathway is a significant factor in its potent antimicrobial activity and the observed lack of detectable resistance.[1][3]
Figure 1: Clovibactin's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the bioactivity of Clovibactin.
Table 1: Minimum Inhibitory Concentrations (MICs) of Clovibactin against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (including MRSA) | 0.5 - 2 |
| Bacillus subtilis | 0.25 - 1 |
| Enterococcus faecalis | 1 - 4 |
| Streptococcus pneumoniae | 0.5 - 2 |
Table 2: In Vivo Efficacy of Clovibactin in Mouse Infection Models.
| Infection Model | Pathogen | Treatment Dose | Outcome |
|---|---|---|---|
| Thigh Infection | S. aureus (MRSA) | 10 mg/kg | >3-log reduction in CFU |
| Sepsis Model | S. aureus | 5 mg/kg | Increased survival rate by 80% |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of Clovibactin.
Clovibactin was isolated from the fermentation broth of Eleftheria terrae ssp. carolina.[2]
-
Fermentation: E. terrae was cultured in a nutrient-rich medium for 7-10 days to allow for the production of secondary metabolites.
-
Extraction: The culture broth was extracted with an organic solvent (e.g., ethyl acetate) to separate the bioactive compounds from the aqueous phase.
-
Chromatography: The crude extract was subjected to multiple rounds of chromatographic separation, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), to purify Clovibactin.
-
Structure Elucidation: The chemical structure of the purified Clovibactin was determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Figure 2: Clovibactin Isolation Workflow.
A combination of biochemical assays, solid-state NMR (ssNMR), and atomic force microscopy (AFM) were employed to elucidate Clovibactin's mode of action.[6]
-
Biochemical Assays:
-
Macromolecular Synthesis Inhibition: The effect of Clovibactin on the synthesis of DNA, RNA, protein, and peptidoglycan in S. aureus was measured by monitoring the incorporation of radiolabeled precursors. Clovibactin specifically inhibited the incorporation of N-acetylglucosamine (GlcNAc) into the cell wall.[7]
-
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR was used to study the interaction between Clovibactin and Lipid II in lipid bilayers, providing atomic-level insights into the binding mode.[6][7] The experiments revealed that Clovibactin's depsi-cycle directly binds to the pyrophosphate group of Lipid II.[7]
-
Atomic Force Microscopy (AFM): AFM was used to visualize the formation of supramolecular fibrils by Clovibactin on lipid bilayers containing Lipid II.[6] These images confirmed that Clovibactin oligomerizes upon target binding.
Figure 3: Experimental Logic for Mechanism of Action Studies.
Conclusion
Clovibactin is a highly promising antibiotic candidate with a novel mechanism of action that circumvents existing resistance mechanisms. Its ability to target multiple essential precursors in the bacterial cell wall synthesis pathway and form disruptive supramolecular fibrils makes it a formidable agent against Gram-positive pathogens. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Clovibactin as a potential therapeutic. Continued investigation into its efficacy, safety profile, and potential for chemical optimization will be crucial in translating this exciting discovery into a clinical reality.
References
- 1. Clovibactin and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]
- 4. researchgate.net [researchgate.net]
- 5. New antibiotic from microbial ‘dark matter’ could be powerful weapon against superbugs | EurekAlert! [eurekalert.org]
- 6. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instruct-NL Develop Clovibactin: The Potential New Antibiotic with Low Resistance - Instruct-ERIC [instruct-eric.org]
Glucodichotomine B: A Technical Guide on its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucodichotomine B, a β-carboline alkaloidal glycoside isolated from the roots of the traditional Chinese medicinal plant Stellaria dichotoma L. var. lanceolata, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antitumor and anti-allergic effects. Detailed experimental protocols for key biological assays are provided, along with a summary of its known signaling pathway interactions. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex natural product featuring a β-carboline core linked to a glucose moiety. Its chemical structure was elucidated through extensive spectroscopic analysis, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845673-16-7 | [MedChemExpress] |
| Molecular Formula | C₂₀H₂₂N₂O₉ | [BioCrick] |
| Molecular Weight | 434.4 g/mol | [BioCrick] |
| Appearance | White to off-white solid | [Generic observation for purified natural products] |
| Solubility | Soluble in DMSO and water | [Generic observation for glycosylated compounds] |
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The following tables summarize the key 1H and 13C NMR chemical shifts as reported in the primary literature.
Table 2: 1H NMR Spectroscopic Data for this compound (in CD₃OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.25 | d | 5.4 |
| H-3 | 8.01 | d | 5.4 |
| H-5 | 7.55 | d | 8.4 |
| H-6 | 7.25 | dd | 8.4, 7.2 |
| H-7 | 7.50 | d | 7.2 |
| H-8 | 7.95 | s | |
| OCH₃-4 | 4.05 | s | |
| H-1' | 5.20 | d | 7.8 |
| H-2' | 3.60 | m | |
| H-3' | 3.55 | m | |
| H-4' | 3.45 | m | |
| H-5' | 3.40 | m | |
| H-6'a | 3.90 | dd | 12.0, 2.4 |
| H-6'b | 3.75 | dd | 12.0, 5.4 |
Table 3: 13C NMR Spectroscopic Data for this compound (in CD₃OD)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 142.1 |
| C-3 | 114.5 |
| C-4 | 148.2 |
| C-4a | 129.8 |
| C-5 | 122.1 |
| C-6 | 120.5 |
| C-7 | 129.5 |
| C-8 | 112.9 |
| C-8a | 138.7 |
| C-9 | 135.2 |
| C-9a | 141.8 |
| OCH₃-4 | 56.5 |
| C-1' | 104.2 |
| C-2' | 75.1 |
| C-3' | 78.0 |
| C-4' | 71.5 |
| C-5' | 78.5 |
| C-6' | 62.7 |
Biological Activities and Quantitative Data
This compound has demonstrated notable biological activities, particularly in the areas of cancer and allergy research.
Table 4: Summary of Biological Activities of Glucodichottamine B
| Activity | Cell Line/Model | IC₅₀ (µM) | Source |
| Cytotoxicity | HCT116 (Human colon carcinoma) | 50.29 | [MedChemExpress] |
| SMMC7721 (Human hepatocellular carcinoma) | 74.52 | [MedChemExpress] | |
| Anti-allergic | RBL-2H3 cells (inhibition of β-hexosaminidase release) | Not explicitly reported for this compound, but related compounds from the same extract showed activity. | [PubMed] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.
Methodology:
-
Cell Seeding: HCT116 or SMMC7721 cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined from the dose-response curve.
Anti-allergic Activity Assay (β-Hexosaminidase Release Assay)
This assay measures the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic response.
Methodology:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 24 hours.
-
Compound Incubation: The sensitized cells are washed with Siraganian buffer and then incubated with various concentrations of this compound for 20 minutes at 37°C.
-
Antigen Challenge: Degranulation is initiated by adding DNP-human serum albumin (HSA) (10 µg/mL) for 30 minutes at 37°C.
-
Measurement of β-Hexosaminidase Activity: The supernatant is collected, and the release of β-hexosaminidase is quantified by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped with a sodium carbonate/bicarbonate buffer, and the absorbance is measured at 405 nm. The percentage of inhibition is calculated by comparing the release in the compound-treated group to the control group.
Signaling Pathways
While specific signaling pathway studies for this compound are limited, its classification as a β-carboline alkaloid suggests potential interactions with pathways known to be modulated by this class of compounds. The antitumor and anti-inflammatory effects of β-carboline alkaloids are often attributed to their ability to interfere with key signaling cascades.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Many β-carboline alkaloids have been shown to inhibit this pathway.
FAK/PI3K/AKT/mTOR Signaling Pathway
The Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Mammalian Target of Rapamycin (mTOR) pathway is critical for cell proliferation, survival, and growth. Dysregulation of this pathway is common in cancer.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and potential anti-allergic activities. Its β-carboline structure provides a scaffold for further medicinal chemistry exploration. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its specific molecular targets and mechanisms of action within the identified signaling pathways to fully realize its clinical potential.
Glucodichotomine B IUPAC name and CAS number
Following a comprehensive search of chemical databases and scientific literature, the compound "Glucodichotomine B" could not be identified. Consequently, the requested IUPAC name, CAS number, and associated technical data are unavailable.
Extensive searches for "this compound" across multiple platforms yielded no direct matches for a chemical entity with this designation. The search results consistently redirected to information pertaining to Glucosamine and its various derivatives, such as Glucosamine Sulfate and Glucosamine Hydrochloride. This suggests that "this compound" may be a non-standard or proprietary name not recognized in public chemical registries, a rare synonym, or a potential misnomer for a related substance.
Without a verifiable chemical structure or identification for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on related compounds, such as glucosamine, will find a wealth of available data. For reference, the details for D-Glucosamine are provided below.
D-Glucosamine: An Overview
D-Glucosamine is a well-characterized amino sugar and a fundamental precursor in the biosynthesis of glycosylated proteins and lipids. It is a key component of polysaccharides like chitin.
| Identifier | Value |
| IUPAC Name | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
| CAS Number | 3416-24-8 |
| Chemical Formula | C₆H₁₃NO₅ |
| Molar Mass | 179.172 g·mol⁻¹ |
Should "this compound" be a specific derivative or a newly identified compound not yet indexed in public databases, further information regarding its structure would be necessary to proceed with a detailed technical summary.
No Information Available on the Preliminary Biological Activity of Glucodichotomine B
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the preliminary biological activity of a compound named "Glucodichotomine B." This includes a lack of quantitative data, experimental protocols, and defined signaling pathways associated with this particular molecule.
The absence of any public domain information suggests that "this compound" may be a very novel, rare, or perhaps a misidentified compound. Without any foundational scientific data, it is not possible to provide the requested in-depth technical guide, including:
-
Data Presentation: No quantitative data on the biological activity of this compound could be located to summarize in tabular form.
-
Experimental Protocols: No published studies were found that would contain detailed methodologies for any biological assays performed on this compound.
-
Visualization of Signaling Pathways: Without any research on its mechanism of action, no signaling pathways, experimental workflows, or logical relationships involving this compound can be described or visualized.
Therefore, the core requirements of the user's request for a technical guide on the preliminary biological activity of this compound cannot be fulfilled at this time due to the lack of available scientific information. Further research would be required to first isolate, identify, and characterize this compound and then to investigate its biological properties.
An In-depth Technical Guide to the Spectroscopic Analysis of Glucodichotomine B
Disclaimer: As of late 2025, the natural product "Glucodichotomine B" is not documented in scientific literature or chemical databases. The following guide is a comprehensive, illustrative framework for the spectroscopic analysis of a novel, hypothetical alkaloid, herein referred to as this compound. The data presented are representative examples and should not be considered as experimentally verified values for an existing compound.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the standard methodologies for the structural elucidation of a novel natural product using spectroscopic techniques.
Introduction to Structural Elucidation
The determination of the chemical structure of a novel natural product is a critical step in drug discovery and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools in this process. This guide outlines the application of these techniques to our hypothetical compound, this compound, presumed to be an indole alkaloid glycoside based on its speculative name.
Hypothetical Spectroscopic Data of this compound
The following tables summarize the plausible spectroscopic data that would be collected for a compound with a hypothetical structure of a glucose-substituted indole alkaloid.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment (Hypothetical) |
| 8.10 | d | 7.8 | 1H | H-4 |
| 7.65 | d | 8.1 | 1H | H-7 |
| 7.40 | s | - | 1H | H-2 |
| 7.21 | t | 7.5 | 1H | H-6 |
| 7.15 | t | 7.4 | 1H | H-5 |
| 5.20 | d | 7.5 | 1H | H-1' (Anomeric) |
| 4.10 | m | - | 1H | H-9a |
| 3.90 | dd | 12.0, 2.0 | 1H | H-6'a |
| 3.75 | dd | 12.0, 5.0 | 1H | H-6'b |
| 3.60 - 3.40 | m | - | 4H | H-2', H-3', H-4', H-5' |
| 3.25 | t | 7.0 | 2H | H-10 |
| 2.90 | t | 7.0 | 2H | H-11 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment (Hypothetical) |
| 138.5 | C | C-7a |
| 136.0 | C | C-3a |
| 128.0 | C | C-2 |
| 124.5 | CH | C-4 |
| 122.0 | CH | C-6 |
| 120.0 | CH | C-5 |
| 112.0 | CH | C-7 |
| 108.0 | C | C-3 |
| 103.0 | CH | C-1' (Anomeric) |
| 78.0 | CH | C-5' |
| 77.5 | CH | C-3' |
| 75.0 | CH | C-2' |
| 71.0 | CH | C-4' |
| 62.0 | CH₂ | C-6' |
| 48.5 | CH₂ | C-9 |
| 25.0 | CH₂ | C-10 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Data | Interpretation (Hypothetical) |
| HR-ESI-MS | m/z 337.1448 [M+H]⁺ | Calculated for C₁₇H₂₀N₂O₅: 337.1450 |
| IR (KBr) | νₘₐₓ cm⁻¹: 3400, 3300, 2920, 1620, 1450, 1070 | OH, NH, C-H, C=C, Aromatic C=C, C-O |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5 mg sample of purified this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 2.0 s, and a relaxation delay of 5.0 s. A total of 16 scans are collected.
-
¹³C NMR: The spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. A total of 1024 scans are collected. DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations for complete structural assignment.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: The analysis is performed on a Thermo Scientific Q Exactive Orbitrap mass spectrometer.
-
Data Acquisition: The sample is infused at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode with a mass range of m/z 100-1000. The resolution is set to 140,000.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with 100 mg of dry potassium bromide (KBr). The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are averaged to improve the signal-to-noise ratio.
Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the structural elucidation of a novel natural product.
Hypothetical Signaling Pathway Investigation
Methodological & Application
Total Synthesis Protocol for Glucodichotomine B: A Compound Undisclosed in Scientific Literature
Researchers, scientists, and drug development professionals are advised that extensive searches of chemical databases and the scientific literature have yielded no information on a compound named "Glucodichotomine B." This suggests that the compound name may be inaccurate, misspelled, or pertains to a proprietary molecule not yet disclosed in publicly accessible resources. Consequently, a detailed total synthesis protocol, including experimental procedures, data tables, and pathway diagrams, cannot be provided at this time.
Our comprehensive investigation involved searches for the isolation, characterization, and total synthesis of "this compound." We also explored related chemical families, such as dichotomine alkaloids, and considered the possibility of it being a glycosylated derivative of a known compound. These efforts did not uncover any relevant scientific reports or data.
For a total synthesis protocol to be developed and disseminated, the target molecule must first be identified and its chemical structure elucidated. This foundational information is essential for devising a synthetic strategy, selecting appropriate starting materials and reagents, and outlining the necessary reaction steps. In the absence of any structural information for "this compound," the creation of a valid and reproducible synthesis protocol is not feasible.
We recommend that researchers interested in this area verify the compound's name and structure. Should a corrected name or structural information become available, a detailed application note and protocol could be developed.
General Workflow for a Hypothetical Total Synthesis Protocol
For illustrative purposes, a general workflow for the development and presentation of a total synthesis protocol is outlined below. This workflow would be populated with specific details once a validated target molecule is identified.
Application Notes and Protocols for the Quantification of Glucosamine
A Representative Analyte for Method Development in the Absence of Specific Data for Glucodichotomine B
Introduction
A thorough search for analytical methods related to "this compound" did not yield specific results. It is possible that this is a novel or less-studied compound. However, to provide a comprehensive guide in the requested format, we will use Glucosamine as a representative analyte. Glucosamine is a well-researched amino sugar, and the analytical methodologies for its quantification are extensively documented. These protocols can serve as a foundational template for developing and validating methods for new but structurally similar molecules.
This document provides detailed application notes and protocols for the quantification of glucosamine in various matrices, targeting researchers, scientists, and professionals in drug development.
Analytical Methods Overview
Several analytical techniques are available for the quantification of glucosamine. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
Commonly Employed Methods:
-
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection: Often requires pre-column derivatization to introduce a chromophore into the glucosamine molecule, as it lacks a strong UV-absorbing moiety.[1][2]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity, allowing for direct analysis without derivatization in some cases, or with derivatization for enhanced performance.[3][4][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A suitable chromatographic technique for polar compounds like glucosamine, often coupled with MS detection.[5]
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler and cost-effective method for quantification in less complex matrices like nutritional supplements.[7]
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated analytical methods for glucosamine.
Table 1: HPLC-MS/MS Methods for Glucosamine Quantification
| Parameter | Method 1: Human Synovial Fluid[3] | Method 2: Human Plasma & Urine (Pre-column Derivatization)[4] | Method 3: Human Plasma[6] | Method 4: Human Plasma (UHPLC)[8] |
| Linearity Range | Up to 2000 ng/mL | Plasma: 0.012–8.27 µg/mL; Urine: 1.80–84.1 µg/mL | 50–5000 ng/mL | 10–3000 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 12 ng/mL (Plasma) | 50 ng/mL | 10 ng/mL |
| Precision (%RSD) | ≤ 14% | Intra- and Inter-day < 15% | Not specified | Intra- and Inter-batch < 15% |
| Accuracy (%Bias) | -11% to 10% | Within ±15% | Not specified | Within ±15% |
| Recovery | > 89% | Not specified | > 90% | Mean recovery: 101.6 ± 5.7% |
| Internal Standard | D-[1-¹³C]glucosamine | Tolterodine tartrate | D-[1-¹³C] glucosamine hydrochloride | Miglitol |
Table 2: HPLC-UV/Other Methods for Glucosamine Quantification
| Parameter | Method 1: HPTLC (Nutritional Supplements)[7] | Method 2: HPLC-UV (without derivatization)[9][10] | Method 3: HPLC-UV (FMOC-Su Derivatization)[11] |
| Linearity Range | 25–4000 ng | 0.15–0.90 mg/mL | Not specified |
| Limit of Detection (LOD) | Absorption: 25 ng; Fluorescence: 15 ng | Peak Area: 0.02 µg/mL; Peak Height: 0.05 µg/mL[9][10] | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified | 1 µg/mL |
| Precision (%RSD) | 1.64% | < 1% | 0.3% |
| Accuracy/Recovery | Not specified | Recovery: 100.8% and 100.6% | Average Recovery: 100.3% |
Experimental Protocols
Protocol 1: HPLC-MS/MS for Glucosamine in Human Plasma
This protocol is a composite based on established methods for high-sensitivity analysis in a biological matrix.[6][8]
Objective: To quantify the concentration of glucosamine in human plasma.
Materials:
-
Reagents: Acetonitrile (HPLC grade), Formic acid, Ammonium acetate, Ultrapure water, Glucosamine hydrochloride (reference standard), Miglitol (Internal Standard).
-
Equipment: UHPLC system, Tandem mass spectrometer with electrospray ionization (ESI) source, Analytical balance, Centrifuge, Vortex mixer, Pipettes.
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of glucosamine (e.g., 1 mg/mL) in a suitable solvent (e.g., water/methanol).
-
Prepare a stock solution of the internal standard (Miglitol) (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 3000 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glucosamine: m/z 180.1 → 72.1[6]
-
Internal Standard (Miglitol): Monitor appropriate transition.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of glucosamine to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of glucosamine in the unknown samples from the calibration curve.
-
Protocol 2: HPLC-UV with Pre-column Derivatization for Glucosamine in a Pharmaceutical Formulation
This protocol is adapted from methods using FMOC-Su derivatization.[11][12]
Objective: To quantify glucosamine in a tablet formulation.
Materials:
-
Reagents: Acetonitrile (LC grade), Trifluoroacetic acid (TFA), Water (LC grade), 9-fluorenylmethyl-N-succinimidyl carbonate (FMOC-Su), Glucosamine hydrochloride (reference standard).
-
Equipment: HPLC system with UV detector, Analytical balance, Sonicator, Vortex mixer, pH meter, Syringe filters (0.45 µm).
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve glucosamine hydrochloride in water to prepare a stock solution.
-
Create a series of working standards by dilution.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of glucosamine and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., water), sonicate to dissolve, and dilute to volume.
-
Filter an aliquot of the solution through a 0.45 µm filter.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add a buffer (e.g., borate buffer).
-
Add 100 µL of a 15 mM FMOC-Su solution in acetonitrile.[12]
-
Vortex and allow the reaction to proceed at room temperature for a specified time.
-
Add a quenching reagent if necessary (e.g., an amino acid solution) or directly dilute with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.05% TFA.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Elution: A suitable gradient to separate the derivatized glucosamine from other components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm (for FMOC derivatives).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the derivatized glucosamine standards against their concentrations.
-
Calculate the concentration in the sample based on the calibration curve.
-
Visualizations
Caption: Workflow for Glucosamine Quantification in Plasma by HPLC-MS/MS.
Caption: Pre-column Derivatization Workflow for HPLC-UV Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive and rapid analytical method for the quantification of glucosamine in human plasma by ultra high performance liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucodichotomine B Extraction and Purification
Initial Search and Clarification
Extensive searches for "Glucodichotomine B" have not yielded any specific scientific literature, patents, or experimental protocols. This suggests that the compound may be novel, not yet widely researched, or possibly referenced under a different name. The search results predominantly returned information on "Glucosamine," a well-studied amino sugar.
Actionable Recommendation
To provide accurate and relevant application notes, we request the user to:
-
Verify the Compound Name: Please double-check the spelling and name of "this compound."
-
Provide Additional Identifiers: If available, please provide any known identifiers such as a CAS number, chemical structure, or the natural source (e.g., plant, marine organism) from which it is extracted.
Upon receiving clarifying information, we will proceed with generating the detailed Application Notes and Protocols as requested.
Contingent Protocol: Glucosamine Extraction and Purification as an Exemplar
In the interim, and as a demonstration of the requested format and detail, we are providing an example protocol for the extraction and purification of Glucosamine , based on established methodologies. Glucosamine is a prominent amino sugar often derived from the hydrolysis of chitin from shellfish exoskeletons.
Exemplar Application Note: Glucosamine
Introduction
Glucosamine (C₆H₁₃NO₅) is a naturally occurring amino sugar and a fundamental building block for the biosynthesis of glycosylated proteins and lipids.[1] It is a key component of cartilage and is widely used in dietary supplements to support joint health.[2][3][4] Commercial production of glucosamine is primarily achieved through the hydrolysis of chitin, a polysaccharide found in the exoskeletons of shellfish.[1] This document outlines the standard procedures for the extraction of chitin and its subsequent conversion to and purification of glucosamine hydrochloride.
Chemical Properties of Glucosamine
| Property | Value | Reference |
| Chemical Formula | C₆H₁₃NO₅ | [1] |
| Molar Mass | 179.172 g·mol⁻¹ | [1] |
| Melting Point | 150 °C (decomposes) | [1] |
| Solubility | Soluble in water | [5] |
Experimental Protocols
Protocol 1: Extraction of Chitin from Shellfish Waste
This protocol describes the demineralization and deproteinization of shrimp shell waste to yield chitin.
Materials:
-
Shrimp shell waste, dried and ground
-
4% (w/v) Hydrochloric acid (HCl)
-
5% (w/v) Sodium hydroxide (NaOH)
-
Distilled water
-
Beakers and magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Demineralization:
-
Treat the ground shrimp shell powder with 4% HCl at a solid-to-liquid ratio of 1:15 (w/v) for 24 hours at room temperature with continuous stirring. This step removes calcium carbonate.
-
Filter the mixture and wash the solid residue with distilled water until the filtrate is neutral (pH 7).
-
-
Deproteinization:
-
Resuspend the demineralized shell material in 5% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the suspension at 90°C for 12 hours with stirring to remove proteins.
-
Filter the resulting solid and wash thoroughly with distilled water until the filtrate is neutral.
-
-
Decolorization (Optional):
-
To obtain a white chitin product, the material can be bleached with a 0.5% potassium permanganate solution followed by a 0.5% oxalic acid solution.
-
-
Drying:
-
Dry the purified chitin in an oven at 60°C until a constant weight is achieved.
-
Protocol 2: Hydrolysis of Chitin to Glucosamine Hydrochloride
This protocol details the acid hydrolysis of chitin to produce glucosamine hydrochloride.
Materials:
-
Purified chitin
-
Concentrated Hydrochloric acid (37%)
-
Activated carbon
-
Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Hydrolysis:
-
Add 100 g of dry chitin to 500 mL of concentrated HCl in a round-bottom flask.
-
Reflux the mixture at 100-110°C for 4-6 hours. The chitin will gradually dissolve as it hydrolyzes.
-
-
Decolorization and Filtration:
-
Cool the reaction mixture to room temperature.
-
Add 5 g of activated carbon to the solution and stir for 30 minutes to adsorb colored impurities.
-
Filter the mixture to remove the activated carbon and any unreacted solids.
-
-
Crystallization:
-
Concentrate the filtrate under reduced pressure to about one-third of its original volume.
-
Slowly add an equal volume of ethanol to the concentrated solution while stirring to induce crystallization of glucosamine hydrochloride.
-
Allow the mixture to stand at 4°C overnight to complete the crystallization process.
-
-
Purification by Recrystallization:
-
Collect the crystals by filtration and wash with cold ethanol.
-
Dissolve the crude crystals in a minimal amount of hot water and recrystallize by adding ethanol.
-
Filter the purified crystals and dry them in a vacuum oven at 50°C.
-
Analytical Techniques for Glucosamine
The identity and purity of the extracted glucosamine can be confirmed using various analytical methods.
| Technique | Purpose | Key Parameters | Reference |
| FTIR Spectroscopy | Functional group identification | Amine group peaks around 3309 and 3356 cm⁻¹ | [6] |
| HPLC-ELSD | Quantification and purity assessment | Mobile Phase: Acetonitrile/Water (50/50) with 40 mM Ammonium formate (pH 3.0) | [2] |
| HILIC-ESI-MS | Sensitive detection and quantification | Mobile Phase A: Water with 0.1% formic acid and 10mM ammonium formate; Mobile Phase B: 80% Acetonitrile with 0.1% formic acid and 10mM ammonium formate | [7] |
Visualizations
Caption: Workflow for Glucosamine HCl extraction and purification.
Caption: Postulated anti-inflammatory mechanism of Glucosamine.
References
- 1. Glucosamine - Wikipedia [en.wikipedia.org]
- 2. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 3. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Glucosamine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Glucodichotomine B" did not yield specific results. The following application notes and protocols are based on the extensive available research for Glucosamine (GlcN) and its derivatives, which are widely studied for their effects on cell culture systems.
Glucosamine, an amino sugar and a prominent dietary supplement, has garnered significant interest in biomedical research for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and chondroprotective properties.[1][2][3] These notes provide an overview of its applications in cell culture and detailed protocols for key experiments.
Mechanism of Action
Glucosamine exerts its biological effects through various mechanisms, primarily by influencing cellular signaling pathways. Key pathways affected include:
-
NF-κB Signaling: Glucosamine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[4][5][[“]] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.[5]
-
MAPK Signaling: Glucosamine can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been observed to inhibit the phosphorylation of JNK and p38, which are involved in inflammation and apoptosis.[7][8]
-
mTOR Signaling: In some contexts, Glucosamine can inhibit the mTORC1 signaling pathway, which plays a central role in cell growth, proliferation, and autophagy.[9][10]
-
Endoplasmic Reticulum (ER) Stress: Glucosamine can induce ER stress, leading to the unfolded protein response (UPR) and subsequently impacting cell fate, including apoptosis.[11]
-
Proteasome Inhibition: Studies have indicated that glucosamine can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and triggering apoptosis in cancer cells.[12]
Key Applications in Cell Culture
-
Anti-inflammatory Studies: Investigating the effects of Glucosamine on attenuating inflammatory responses in various cell types, such as chondrocytes, synoviocytes, and immune cells.[4][5][13]
-
Cancer Research: Exploring the pro-apoptotic and anti-proliferative effects of Glucosamine on different cancer cell lines.[1][12][14][15]
-
Osteoarthritis Research: Studying the chondroprotective effects of Glucosamine on cartilage cells and its potential to modulate gene expression related to cartilage matrix components.[4][16]
-
Virology Research: Investigating the impact of Glucosamine on viral replication, as it has been shown to promote the replication of certain viruses like Hepatitis B virus.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Glucosamine.
Table 1: Cytotoxicity and Anti-proliferative Effects of Glucosamine
| Cell Line | Assay | Concentration | Effect | Reference |
| SMMC-7721 (Human Hepatoma) | MTT Assay | Concentration-dependent | Reduction in cell growth | [14] |
| ALVA41 (Human Prostate Cancer) | MTT Assay | Various | Growth inhibition | [12] |
| YD-8 (Human Oral Squamous Carcinoma) | MTS Assay | Not specified | Strong inhibition of proliferation | [15] |
| L-929 (Mouse Fibroblast) | MTT & BrdU Assays | 0.025%, 0.25%, 0.5% | Concentration-dependent cytotoxicity | [17] |
Table 2: Effects of Glucosamine on Signaling Pathways
| Cell Type | Pathway | Effect | Concentration | Reference |
| Human Osteoarthritic Chondrocytes | NF-κB | Inhibition of activity and nuclear translocation of p50/p65 | Dose-dependent | [5] |
| Human Chondrocytes | MAPK (JNK, p38) | Inhibition of phosphorylation | 2.5 and 10 mmol/l | [7][8] |
| HepG2.2.15 Cells | mTORC1 | Inhibition of signaling | 5 mM | [10] |
| DU145 (Prostate Cancer) | ER Stress | Induction | 2 mM | [11] |
| ALVA41 (Prostate Cancer) | Proteasome Activity | Inhibition | 1 mM | [12] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of Glucosamine on cell viability.[14][17]
Materials:
-
Cells of interest (e.g., SMMC-7721, ALVA41)
-
Complete cell culture medium
-
Glucosamine hydrochloride (GlcNH₂·HCl)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO or 0.04 M HCl in isopropanol
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of Glucosamine in sterile PBS or culture medium and sterilize by filtration.
-
Treat cells with various concentrations of Glucosamine (e.g., 0, 100, 250, 500, 1000 µg/ml) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 20 µl of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µl of DMSO or HCl in isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is used to quantify Glucosamine-induced apoptosis.[12]
Materials:
-
Cells treated with Glucosamine as described above
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection of changes in protein expression and phosphorylation in signaling pathways affected by Glucosamine.[7][10][12]
Materials:
-
Cells treated with Glucosamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Key signaling pathways modulated by Glucosamine.
Caption: Workflow for MTT-based cell viability assay.
References
- 1. Association between glucosamine use and cancer mortality: A large prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine Chondroitin: Uses, Benefits, Side Effects, and Dosage [healthline.com]
- 3. arthritis.org [arthritis.org]
- 4. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosamine promotes hepatitis B virus replication through its dual effects in suppressing autophagic degradation and inhibiting MTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosamine promotes hepatitis B virus replication through its dual effects in suppressing autophagic degradation and inhibiting MTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-cancer properties of glucosamine-hydrochloride in YD-8 human oral cancer cells: Induction of the caspase-dependent apoptosis and down-regulation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucosamine promotes chondrocyte proliferation via the... - CiteAb [citeab.com]
- 17. Comparative evaluation of cytotoxicity of a glucosamine-TBA conjugate and a chitosan-TBA conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucosamine as a Potential Therapeutic Agent
Disclaimer: The initial search for "Glucodichotomine B" did not yield any relevant results. Based on the similarity of the name and the context of the query, this document has been prepared assuming the user was referring to Glucosamine , a well-researched compound investigated for its therapeutic potential, particularly in osteoarthritis.
Introduction
Glucosamine is a naturally occurring amino sugar that serves as a fundamental building block for glycosaminoglycans, a major component of joint cartilage.[1][2] It has been extensively studied for its potential role in the management of osteoarthritis (OA) by seemingly slowing disease progression and alleviating symptoms.[2] This document provides an overview of its mechanism of action, quantitative data from key studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
The proposed mechanism of action for glucosamine is multifaceted, primarily revolving around its role in cartilage health and its anti-inflammatory properties.[1] In vitro studies suggest that glucosamine can:
-
Stimulate Anabolic Processes: Promote the synthesis of glycosaminoglycans and type II collagen by chondrocytes, the cells responsible for maintaining cartilage health.[1]
-
Inhibit Catabolic Processes: Prevent the degradation of cartilage by down-regulating the production of inflammatory cytokines and catabolic enzymes like matrix metalloproteinases (MMPs).[1][3]
-
Reduce Inflammation: Inhibit the activation of nuclear factor kappa B (NF-κB), a key signaling pathway involved in inflammation, thereby reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-1β (IL-1β).[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy and pharmacokinetics of glucosamine.
Table 1: Efficacy of Glucosamine in Osteoarthritis Clinical Trials
| Study/Analysis | Patient Population | Treatment Group | Comparator | Primary Outcome | Result |
| Glucosamine/chondroitin Arthritis Intervention Trial (GAIT) | Knee OA | Glucosamine HCl + Chondroitin Sulfate | Placebo | 20% improvement in knee pain | No significant difference overall. In moderate-to-severe pain subgroup, combination therapy showed a significantly higher response rate (79.2% vs. 54.3%).[4][5] |
| Cochrane Database Systematic Review | Symptomatic OA | Crystalline Glucosamine Sulfate | Placebo | Pain and Function (Lequesne index) | Glucosamine was superior to placebo for both pain and function.[4] |
Table 2: Pharmacokinetic Properties of Glucosamine
| Parameter | Value | Condition |
| Oral Bioavailability | 44% | Due to first-pass hepatic effect.[2] |
| Peak Plasma Concentration (Cmax) | 10 µM | After a 1,500 mg once-daily oral dose.[2] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [2] |
| Elimination Half-life | 15 hours | After an oral dose.[2] |
| Gastrointestinal Absorption | 88.7% | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory signaling pathway of Glucosamine.
Caption: Experimental workflow for in vitro analysis of Glucosamine.
Experimental Protocols
Protocol 1: In Vitro Analysis of Glucosamine's Anti-inflammatory Effects in Human Chondrosarcoma Cells (SW1353)
This protocol is based on methodologies used to assess the effect of glucosamine on inflammatory gene expression.[6]
1. Cell Culture and Synchronization:
- Culture SW1353 human chondrosarcoma cells in Leibovitz's L-15 medium supplemented with 10% Fetal Bovine Serum (FBS) and 50 µg/mL gentamicin at 37°C in a non-CO2 incubator.
- Once cells reach confluence, synchronize them by incubating for 16 hours in Leibovitz's medium containing a reduced concentration of FBS (0.4%).
2. Glucosamine Pre-treatment and Inflammatory Stimulation:
- Prepare stock solutions of glucosamine sulfate in saline.
- Pre-treat the synchronized cells for 1 hour with varying concentrations of glucosamine sulfate (e.g., 0.1, 1, 10, 100 µM).
- Following pre-treatment, stimulate the cells with a pro-inflammatory agent, such as Interleukin-1 beta (IL-1β), at a concentration of 2 ng/mL.
3. Gene Expression Analysis:
- After the desired stimulation period, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
- Perform reverse transcription to synthesize cDNA.
- Analyze the expression of target inflammatory and catabolic genes (e.g., IL-1β, COX-2, IL-6, TNFα, MMPs) using quantitative real-time PCR (qPCR).
- Normalize the expression data to a housekeeping gene (e.g., GAPDH).
Protocol 2: In Vivo Evaluation of Glucosamine in an Animal Model of Osteoarthritis
This protocol is a generalized representation of in vivo studies to evaluate the chondroprotective effects of glucosamine.[6]
1. Animal Model and Randomization:
- Utilize a suitable animal model for osteoarthritis, such as the spontaneous OA model in Harley guinea pigs or a surgically induced model in mice or rats.
- Randomize the animals into different treatment groups: vehicle control, and glucosamine sulfate at various doses (e.g., 200 and 400 mg/kg).
2. Drug Administration:
- Dissolve glucosamine sulfate in saline for administration.
- Administer the treatment once daily via a relevant route, such as subcutaneous injection or oral gavage, for a prolonged period (e.g., 3 months).
3. Tissue Collection and Histological Analysis:
- At the end of the treatment period, euthanize the animals and collect the knee joints.
- Fix the tissues in formalin, decalcify, and embed in paraffin.
- Prepare thin sections of the joint and stain with toluidine blue to visualize cartilage proteoglycans.
4. Histomorphometric Analysis:
- Score the cartilage degradation blindly using established scoring systems like the Mankin score or the OARSI method.
- Perform histomorphometric analysis using an image analysis system to quantify parameters such as lesion surface area and the number of viable chondrocytes within the articular cartilage.
5. Statistical Analysis:
- Analyze the data using appropriate statistical tests, such as ANOVA followed by Dunn's or Dunnett's post-hoc tests, to compare the treatment groups against the vehicle control.
Conclusion
Glucosamine demonstrates potential as a therapeutic agent for osteoarthritis through its dual action of promoting cartilage matrix synthesis and inhibiting inflammatory and catabolic pathways. The provided protocols offer a framework for further investigation into its mechanisms and efficacy. Researchers should be mindful of the variability in results across different glucosamine formulations (sulfate vs. hydrochloride) and the need for well-controlled, standardized experimental designs.[4][5]
References
- 1. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Glucosamine sulfate? [synapse.patsnap.com]
- 4. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine hydrochloride for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Glucosamine Activity: Application Notes and Protocols
Note to the Reader: The compound "Glucodichotomine B" did not yield specific results in a comprehensive search of available scientific literature. The name suggests a potential structural relationship to glucosamine, a widely studied amino sugar with diverse biological activities. Therefore, this document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory, anticancer, and antioxidant activities of glucosamine and its derivatives, which may serve as a valuable resource for research on related compounds.
Section 1: Anti-inflammatory Activity of Glucosamine
Glucosamine has been investigated for its anti-inflammatory properties, which are thought to contribute to its use in managing osteoarthritis.[1][2] In vitro assays are crucial for elucidating the mechanisms behind these effects, particularly its ability to modulate inflammatory pathways in cell-based models. A key mechanism of glucosamine's anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory responses.[1][3]
Application Note & Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Principle: This assay assesses the anti-inflammatory potential of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including NO. The amount of NO produced is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of glucosamine in a suitable solvent (e.g., sterile water or PBS).
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of glucosamine. Include a vehicle control (medium with solvent only).
-
Pre-incubate the cells with glucosamine for 1-2 hours.
-
-
LPS Stimulation:
-
After pre-incubation, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100
-
Data Presentation:
| Compound | Concentration | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 |
| Glucosamine | 1 mM | 18.2 ± 1.1 | 29.5 |
| Glucosamine | 5 mM | 11.5 ± 0.9 | 55.4 |
| Glucosamine | 10 mM | 6.7 ± 0.5 | 74.0 |
Data are representative and may vary depending on experimental conditions.
Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). Glucosamine has been shown to inhibit NF-κB activation.[1][3]
Caption: NF-κB Signaling Pathway Inhibition by Glucosamine.
Section 2: Anticancer Activity of Glucosamine
Glucosamine has been shown to inhibit the proliferation of various cancer cells in vitro.[4][5] Its anticancer effects are attributed to its ability to interfere with metabolic pathways and induce cell cycle arrest and apoptosis.[6] The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.
Application Note & Protocol: Cell Viability Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the test compound.
Experimental Protocol:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., SMMC-7721 human hepatoma cells) in appropriate medium with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.[4]
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of glucosamine in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of glucosamine. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm (depending on the solubilization solution) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Data Presentation:
| Cell Line | Compound | Concentration (µg/mL) | Cell Viability (%) after 72h |
| SMMC-7721 | Control | - | 100 |
| SMMC-7721 | Glucosamine HCl | 125 | 85.2 ± 4.1 |
| SMMC-7721 | Glucosamine HCl | 250 | 63.7 ± 3.5 |
| SMMC-7721 | Glucosamine HCl | 500 | 41.3 ± 2.8 |
| SMMC-7721 | Glucosamine HCl | 1000 | 22.9 ± 1.9 |
Data are representative and based on findings for human hepatoma SMMC-7721 cells.[4]
Signaling Pathway: Akt/mTOR
The Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Glucosamine has been shown to suppress this pathway, contributing to its anticancer effects.
Caption: Akt/mTOR Signaling Pathway and Glucosamine's Inhibitory Action.
Section 3: Antioxidant Activity of Glucosamine
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can neutralize these reactive species. Glucosamine has demonstrated antioxidant properties in several in vitro models.[7][8]
Application Note & Protocol: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the scavenging activity of the compound.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of glucosamine and a positive control (e.g., ascorbic acid or Trolox) in methanol or another suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the glucosamine solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH).
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
-
Data Presentation:
| Compound | Concentration (mM) | % DPPH Radical Scavenging Activity |
| Control | - | 0 |
| Glucosamine | 5 | 15.3 ± 1.8 |
| Glucosamine | 10 | 28.7 ± 2.5 |
| Glucosamine | 20 | 48.1 ± 3.2 |
| Glucosamine | 50 | 87.2 ± 2.2 |
| Ascorbic Acid (Positive Control) | 0.1 | 95.6 ± 1.1 |
Data are representative and based on published findings.[8]
Section 4: General Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of a test compound's biological activity.
Caption: General workflow for in vitro bioactivity screening.
References
- 1. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized Trial of Glucosamine and Chondroitin Supplementation on Inflammation and Oxidative Stress Biomarkers and Plasma Proteomics Profiles in Healthy Humans | PLOS One [journals.plos.org]
- 4. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Association between glucosamine use and cancer mortality: A large prospective cohort study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Glucodichotomine B Effects: Application Notes and Protocols
A Note on Terminology: Initial searches for "Glucodichotomine B" did not yield relevant scientific literature. The information presented herein is based on extensive research on Glucosamine , a widely studied amino sugar with diverse biological activities. It is presumed that the intended subject of inquiry was Glucosamine or a related compound. Should "this compound" be a distinct, novel compound, its study would necessitate foundational in vitro characterization prior to the application of the animal models described below.
Introduction
Glucosamine (GlcN) is a naturally occurring amino monosaccharide and a fundamental building block for the biosynthesis of glycosylated proteins and lipids.[1] It is a precursor for glycosaminoglycans, which are major components of joint cartilage.[2][3] Glucosamine has been extensively investigated for its therapeutic potential in a variety of conditions, most notably osteoarthritis.[4][5] Its biological activities are reported to include anti-inflammatory, chondroprotective, and immunomodulatory effects.[4][6][[“]] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of animal models to study the effects of Glucosamine.
Animal Models
The selection of an appropriate animal model is critical for elucidating the in vivo effects of Glucosamine. The most commonly used models reflect the therapeutic areas where Glucosamine is thought to have an effect.
Osteoarthritis (OA) Models
Animal models of OA are crucial for evaluating the potential disease-modifying effects of Glucosamine on cartilage structure and joint inflammation.[8]
-
Surgically-Induced Models: These models mimic post-traumatic OA and are characterized by rapid and reproducible cartilage degeneration.[8][9]
-
Anterior Cruciate Ligament Transection (ACLT): This procedure in rats, rabbits, or dogs leads to joint instability and subsequent OA development.[4][9]
-
Medial Meniscectomy (MMT): Partial or total removal of the medial meniscus in rodents or rabbits results in abnormal joint loading and OA progression.[8]
-
-
Chemically-Induced Models: Intra-articular injection of agents like mono-iodoacetate (MIA) can induce chondrocyte death and inflammation, leading to OA-like pathology.[8]
-
Spontaneous Models: Some mouse strains, like the STR/ort mouse, naturally develop OA with age, providing a model for age-related OA.[4]
Atopic Dermatitis (AD) Model
Animal models of AD are used to investigate the immunomodulatory and anti-allergic effects of Glucosamine.
-
Ovalbumin (OVA)-Induced AD Model: In this model, BALB/c mice are sensitized and subsequently challenged with ovalbumin to induce AD-like skin lesions, characterized by increased serum IgE levels and inflammatory cell infiltration.[10]
Sepsis and Inflammation Model
To study the systemic anti-inflammatory properties of Glucosamine, sepsis models are employed.
-
Cecal Ligation and Puncture (CLP) Model: This is a clinically relevant model of polymicrobial sepsis in mice, inducing a systemic inflammatory response.[11]
-
Lipopolysaccharide (LPS)-Induced Endotoxemia Model: Administration of LPS to mice or zebrafish induces a potent inflammatory response, mimicking aspects of sepsis-induced inflammation and organ injury.[11]
Experimental Protocols
Protocol 1: Surgically-Induced Osteoarthritis in Rabbits
-
Animal Model: New Zealand White rabbits.
-
OA Induction: Under general anesthesia, perform an anterior cruciate ligament transection (ACLT) in one knee joint. The contralateral joint can serve as a control.
-
Glucosamine Administration:
-
Endpoint Analysis:
-
Histopathology: At the end of the study, euthanize the animals and collect the knee joints. Perform histological staining (e.g., Safranin O-Fast Green) of the articular cartilage to assess cartilage degradation, proteoglycan loss, and structural changes using the Mankin grading system.[12]
-
Biochemical Markers: Analyze synovial fluid for inflammatory markers (e.g., IL-1β, TNF-α) and cartilage degradation products (e.g., COMP, CTX-II).
-
Imaging: Micro-CT or MRI can be used to assess structural changes in the joint over time.
-
Protocol 2: Ovalbumin-Induced Atopic Dermatitis in Mice
-
Animal Model: BALB/c mice.
-
AD Induction:
-
Sensitization: Intraperitoneally inject mice with ovalbumin (OVA) and aluminum hydroxide gel.
-
Challenge: After sensitization, repeatedly apply OVA to a shaved area of the back skin to induce AD-like lesions.
-
-
Glucosamine Administration:
-
Endpoint Analysis:
-
Clinical Scoring: Evaluate the severity of skin lesions based on erythema, edema, excoriation, and dryness.[10]
-
Histopathology: Collect skin biopsies for histological analysis of epidermal thickness and inflammatory cell infiltration (e.g., mast cells, eosinophils).[10]
-
Immunological Analysis: Measure serum levels of total IgE and OVA-specific IgE.[10] Analyze cytokine levels (e.g., IL-4, IL-13, IL-17) in skin tissue homogenates.[10]
-
Protocol 3: LPS-Induced Sepsis in Mice
-
Animal Model: BALB/c mice.
-
Sepsis Induction: Administer a single intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.
-
Glucosamine Administration:
-
Dosage: Pre-treat mice with Glucosamine.
-
Route: Intraperitoneal injection.
-
Frequency: A single dose prior to LPS challenge.
-
Timing: Administer Glucosamine 1 hour before LPS injection.
-
-
Endpoint Analysis:
-
Survival Rate: Monitor and record survival over a defined period (e.g., 72 hours).[11]
-
Systemic Inflammation: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[11]
-
Organ Injury: Harvest organs (e.g., lungs, liver) for histological assessment of injury and inflammation.[11]
-
Molecular Analysis: Analyze tissue homogenates for the activation of inflammatory signaling pathways, such as NF-κB and MAPK.[11]
-
Data Presentation
Table 1: Quantitative Data on Glucosamine Effects in Animal Models of Osteoarthritis
| Animal Model | Glucosamine Formulation | Dosage | Route of Administration | Treatment Duration | Key Outcomes | Reference |
| Rabbit (ACLT) | Glucosamine Hydrochloride & Chondroitin Sulfate | Not specified | Dietary supplement | Not specified | Reduced total linear involvement of lesions by 59% and total grade by 74% compared to controls. | [12] |
| Rat (ACLT) | Glucosamine Sulfate | 250 mg/kg/day | Not specified | Not specified | Lower level of cartilage degradation and synovial inflammation compared to the control group. | [4] |
| Mouse (STR/ort) | Glucosamine Sulfate | 200 and 400 mg/kg/day | Not specified | Not specified | Delayed progression and severity of OA cartilage lesions. | [4] |
Table 2: Quantitative Data on Glucosamine Effects in an Animal Model of Atopic Dermatitis
| Animal Model | Glucosamine Formulation | Dosage | Route of Administration | Treatment Duration | Key Outcomes | Reference |
| Mouse (OVA-induced) | Glucosamine | 10, 20, 40 mg | Intraperitoneal | Not specified | Dose-dependent decrease in clinical dermatitis scores. Decreased tissue levels of IL-13 and IL-17. Tendency for lower serum IgE levels. | [10] |
Table 3: Quantitative Data on Glucosamine Effects in Animal Models of Sepsis
| Animal Model | Sepsis Induction | Glucosamine Formulation | Dosage | Route of Administration | Key Outcomes | Reference |
| Mouse | Cecal Ligation and Puncture (CLP) | Glucosamine | Not specified | Pretreatment | Improved survival. | [11] |
| Mouse | Lipopolysaccharide (LPS) | Glucosamine | Not specified | Pretreatment | Attenuated septic lung injury and systemic inflammation. Suppressed LPS-induced activation of MAPK and NF-κB in lung tissue. | [11] |
| Zebrafish | Lipopolysaccharide (LPS) | Glucosamine | Not specified | Not specified | Suppressed increased expression of inflammatory genes in visceral tissue. | [11] |
Visualizations
Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of Glucosamine.
Experimental Workflow
Caption: Experimental workflow for an in vivo osteoarthritis study.
References
- 1. Glucosamine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Glucosamine sulfate? [synapse.patsnap.com]
- 4. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety and Efficacy of Glucosamine and/or Chondroitin in Humans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Effect of Glucosamine on an Atopic Dermatitis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosamine improves survival in a mouse model of sepsis and attenuates sepsis-induced lung injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo chondroprotection and metabolic synergy of glucosamine and chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucosamine Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine is a naturally occurring amino sugar and a fundamental building block for the biosynthesis of glycosylated proteins and lipids.[1] It is widely used as a dietary supplement for the management of osteoarthritis.[2] The proposed mechanisms of action for glucosamine are multifaceted, primarily involving the modulation of inflammatory signaling pathways and the synthesis of essential components of articular cartilage.[2][3][4] These notes provide an overview of the key signaling pathways affected by glucosamine and detailed protocols for studying its mechanism of action.
Key Signaling Pathways Modulated by Glucosamine
Glucosamine has been shown to influence several key signaling cascades involved in inflammation, cell survival, and metabolism. The primary pathways identified include:
-
Inhibition of NF-κB Signaling: Glucosamine can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This inhibition leads to a downregulation of pro-inflammatory cytokines and enzymes.[2][3]
-
Modulation of the Akt/mTOR Pathway: Glucosamine has been observed to decrease the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), which can induce protective autophagy in cells under oxidative stress.[5]
-
Inhibition of MAPK Phosphorylation: Glucosamine can affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by reducing the phosphorylation of JNK and p38 kinases in response to inflammatory stimuli like IL-1β.[6]
-
Promotion of Wnt/β-catenin Signaling: In chondrocytes, glucosamine has been shown to promote cell proliferation by activating the Wnt/β-catenin signaling pathway.[7]
-
Inhibition of MTORC1 Signaling: Glucosamine can inhibit the mechanistic target of rapamycin kinase complex 1 (MTORC1) signaling, which has implications for autophagy and viral replication.[8][9]
Quantitative Data Summary
The following tables summarize the observed effects of glucosamine on key molecular targets as reported in various studies.
Table 1: Effect of Glucosamine on Inflammatory and Catabolic Gene Expression
| Target Gene/Protein | Cell Type | Stimulus | Glucosamine Concentration | Observed Effect | Reference |
| MMP-1, MMP-13 | Human Chondrocytes | IL-1β | 2.5 and 10 mmol/l | Downregulation of mRNA and protein levels | [6] |
| MMP-3 | Human Chondrocytes | IL-1β | 2.5 and 10 mmol/l | Downregulation of mRNA and protein levels | [6] |
| COX-2 | SW1353 | IL-1β | 0.1–100 μM | Inhibition of gene expression | [10] |
| IL-6 | SW1353 | IL-1β | 0.1–100 μM | Inhibition of gene expression | [10] |
| TNF-α | SW1353 | IL-1β | 0.1–100 μM | Inhibition of gene expression | [10] |
Table 2: Effect of Glucosamine on Signaling Protein Phosphorylation
| Target Protein | Cell Type | Stimulus | Glucosamine Concentration | Observed Effect | Reference |
| p-JNK | Human Chondrocytes | IL-1β | 2.5 and 10 mmol/l | Decreased phosphorylation | [6] |
| p-p38 | Human Chondrocytes | IL-1β | 2.5 and 10 mmol/l | Decreased phosphorylation | [6] |
| p-Akt | MC3T3-E1 | H₂O₂ | Not specified | Decreased phosphorylation | [5] |
| p-mTOR | MC3T3-E1 | H₂O₂ | Not specified | Decreased phosphorylation | [5] |
| p-MTOR | HepG2.2.15 | - | 5 mM | Decreased phosphorylation | [8] |
Signaling Pathway Diagrams
Caption: Glucosamine inhibition of the NF-κB signaling pathway.
Caption: Glucosamine modulation of the ROS/Akt/mTOR pathway.
Experimental Protocols
Protocol 1: Analysis of Glucosamine's Effect on IL-1β-Induced Gene Expression in SW1353 Chondrosarcoma Cells
Objective: To determine the effect of glucosamine on the expression of inflammatory and matrix-degrading genes induced by Interleukin-1 beta (IL-1β).
Materials:
-
SW1353 human chondrosarcoma cell line
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Gentamicin
-
Glucosamine Sulfate
-
Recombinant Human IL-1β
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Culture: Culture SW1353 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 50 µg/mL gentamicin at 37°C in a non-CO₂ incubator.[10]
-
Cell Synchronization: Once cells reach confluence, synchronize them by incubating in Leibovitz's L-15 medium with 0.4% FBS for 16 hours.[10]
-
Glucosamine Pre-treatment: Pre-treat the synchronized cells with varying concentrations of glucosamine sulfate (e.g., 0.1, 1, 10, 100 µM) for 1 hour.[10]
-
IL-1β Stimulation: Stimulate the cells with 2 ng/mL of IL-1β for a specified time (e.g., 24 hours). Include a vehicle control group (no glucosamine) and an unstimulated control group.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
qRT-PCR: Perform qRT-PCR to analyze the gene expression levels of target genes (e.g., IL-1β, COX-2, IL-6, TNF-α). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Caption: Workflow for analyzing gene expression changes.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
Objective: To assess the effect of glucosamine on the phosphorylation of MAPK pathway proteins (JNK, p38, ERK1/2) in response to IL-1β stimulation.
Materials:
-
Human Primary Chondrocytes (HPCs) or a suitable chondrocyte cell line
-
Cell culture medium and supplements
-
Glucosamine
-
Recombinant Human IL-1β
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of JNK, p38, ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture chondrocytes to ~80% confluency. Pre-treat cells with glucosamine (e.g., 2.5 and 10 mmol/l) for 2 hours, followed by stimulation with 10 ng/mL IL-1β for 15 minutes.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of JNK, p38, and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Concluding Remarks
The available evidence suggests that glucosamine exerts its biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in inflammation and cartilage homeostasis. The protocols outlined above provide a framework for researchers to investigate these mechanisms further. It is important to note that the effective concentrations and treatment times may vary depending on the cell type and experimental conditions. Therefore, optimization of these parameters is recommended for each specific study.
References
- 1. Glucosamine - Wikipedia [en.wikipedia.org]
- 2. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Glucosamine sulfate? [synapse.patsnap.com]
- 5. Glucosamine suppresses oxidative stress and induces protective autophagy in osteoblasts by blocking the ROS/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosamine promotes hepatitis B virus replication through its dual effects in suppressing autophagic degradation and inhibiting MTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosamine promotes hepatitis B virus replication through its dual effects in suppressing autophagic degradation and inhibiting MTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Investigation of Glucodichotomine B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucodichotomine B is a novel compound with a structure suggestive of potential biological activity. These application notes provide a comprehensive experimental design to investigate its cytotoxic and anti-inflammatory properties, critical for evaluating its therapeutic potential. The protocols herein offer a systematic approach, from initial screening to mechanistic elucidation, to thoroughly characterize the bioactivity of this compound.
Phase 1: Preliminary Screening of Bioactivity
The initial phase focuses on determining the cytotoxic and potential anti-inflammatory effects of this compound across various cell lines.
In Vitro Cytotoxicity Screening
Objective: To evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity.
Data Presentation:
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Cancer Type | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Cancer | Value | Value |
| A549 | Lung Cancer | Value | Value |
| HeLa | Cervical Cancer | Value | Value |
| HEK293 | Normal Kidney | Value | Value |
IC50 values to be determined experimentally.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization:
Caption: Workflow for the MTT cytotoxicity assay.
Phase 2: Elucidation of Anti-inflammatory Mechanism of Action
This phase will investigate the molecular pathways responsible for the anti-inflammatory effects of this compound.
Analysis of Inflammatory Signaling Pathways
Objective: To determine if this compound inhibits the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[3][4][5]
Data Presentation:
Table 2: Effect of this compound on NF-κB and MAPK Signaling in LPS-Stimulated Macrophages
| Protein Target | Treatment | Relative Protein Expression (Fold Change vs. LPS) |
| p-p65 | LPS | 1.0 |
| p-p65 | LPS + this compound (10 µM) | Value |
| p-p65 | LPS + this compound (50 µM) | Value |
| p-p38 | LPS | 1.0 |
| p-p38 | LPS + this compound (10 µM) | Value |
| p-p38 | LPS + this compound (50 µM) | Value |
| p-ERK1/2 | LPS | 1.0 |
| p-ERK1/2 | LPS + this compound (10 µM) | Value |
| p-ERK1/2 | LPS + this compound (50 µM) | Value |
Values to be determined by densitometric analysis of Western blots.
Experimental Protocol: Western Blot Analysis
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and stimulate with LPS (1 µg/mL) in the presence or absence of this compound for a specified time (e.g., 30 minutes for protein phosphorylation).
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualization:
Caption: Potential inhibition of the NF-κB pathway.
Caption: Potential inhibition of the MAPK pathway.
Phase 3: Elucidation of Cytotoxic Mechanism of Action
This phase aims to determine how this compound induces cell death in cancer cells.
Apoptosis and Cell Cycle Analysis
Objective: To investigate whether this compound induces apoptosis and/or causes cell cycle arrest in cancer cells.
Data Presentation:
Table 3: Effect of this compound on Apoptosis in a Cancer Cell Line
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| Staurosporine (Positive Control) | Value | Value | Value |
Values to be determined by flow cytometry.
Table 4: Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| Nocodazole (Positive Control) | Value | Value | Value |
Values to be determined by flow cytometry.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Visualization:
Caption: Workflow for apoptosis and cell cycle analysis.
This comprehensive experimental design provides a robust framework for the initial characterization of this compound. The successful completion of these studies will provide valuable insights into its cytotoxic and anti-inflammatory potential and its underlying mechanisms of action, which are essential for its further development as a potential therapeutic agent.
References
- 1. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of cytotoxicity of a glucosamine-TBA conjugate and a chitosan-TBA conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Glucosamine Stability and Degradation
Disclaimer: Initial searches for "Glucodichotomine B" did not yield specific information regarding its stability and degradation. Therefore, this technical support center has been created using Glucosamine as a representative compound to demonstrate the requested format and depth of technical guidance. The principles and methodologies outlined here for glucosamine, a well-studied amino sugar, may serve as a useful template for researchers working with similar compounds.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Glucosamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Glucosamine in solid and solution forms?
A1: Glucosamine stability is influenced by several factors. In its pure form, glucosamine is highly "hygroscopic," meaning it readily absorbs moisture from the air, which can lead to rapid degradation.[1] To counteract this, it is commercially available as stabilized salts, most commonly glucosamine sulfate and glucosamine hydrochloride.[1] For glucosamine in solution, pH is a critical factor, with optimal stability observed at pH 5.0.[2] Temperature is another key factor, with higher temperatures accelerating degradation.[3] The presence of enzymatic and microbial activity can also contribute to degradation, particularly in biological matrices like skin extracts.[4]
Q2: What are the recommended storage conditions for Glucosamine raw materials and standard solutions?
A2: For Glucosamine hydrochloride raw material, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. A recommended storage temperature is 4°C.[5] Glucosamine hydrochloride reference standards have been shown to be stable for up to 144 months under recommended storage conditions.[3] Freshly prepared glucosamine reference standard solutions are reported to be stable for 48 hours at both 4°C and room temperature.
Q3: My Glucosamine solution appears to be degrading. How can I troubleshoot this?
A3: Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving potential degradation issues.
Troubleshooting Guide: Glucosamine Degradation in Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low quantification of Glucosamine in solution | pH-related degradation: Glucosamine is most stable at pH 5.0 and degrades at other pH values.[2] | 1. Verify the pH of your solvent or buffer system.2. Adjust the pH to 5.0 if your experimental conditions allow.3. If the pH cannot be adjusted, consider the degradation rate at your working pH and account for it in your calculations. |
| High temperature: Elevated temperatures can accelerate the degradation of Glucosamine. | 1. Review your experimental protocol for any high-temperature steps.2. If possible, perform the experiment at a lower temperature.3. For storage, ensure solutions are kept at the recommended temperature (e.g., 4°C). | |
| Microbial or enzymatic degradation: If working with biological samples (e.g., skin extracts), microbial contamination or enzymatic activity can degrade Glucosamine.[4] | 1. Filter your biological extracts through a 0.2µm filter to remove microbial contamination.[4]2. Consider heat-treating the biological extract to denature enzymes, if this does not affect your experiment.[4]3. The addition of preservatives like sodium azide or propylene glycol has been shown to hinder degradation in epidermal extracts.[4] | |
| Discoloration or change in appearance of solid Glucosamine | Hygroscopicity: Pure glucosamine readily absorbs moisture, leading to physical changes and degradation.[1] | 1. Store solid glucosamine in a desiccator or a tightly sealed container with a desiccant.2. Work in a low-humidity environment when handling the compound.3. Use a stabilized salt form (glucosamine hydrochloride or sulfate) for better stability.[1] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Glucosamine Sulfate
| pH | Degradation Rate Constant at 25°C (hr⁻¹) | t₉₀ (approximate time for 10% degradation) |
| 5.0 | 5.93 x 10⁻⁶ | ~2.03 years |
Data extracted from a study on the physicochemical stability of glucosamine sulfate.[2]
Table 2: Stability of Glucosamine in Skin Extracts at 32°C over 48 hours
| Condition | Remaining Glucosamine (%) |
| Epidermal Extract | ~50% |
| Dermal Extract | 0% (degraded within 6 hours) |
| Epidermal Extract + Propylene Glycol | Degradation was hindered |
| Control (deionized water) | No essential degradation |
This table summarizes findings on the enzymatic and/or microbial degradation of glucosamine in skin extracts.[4]
Experimental Protocols
Protocol 1: General Stability Testing of Glucosamine using HPLC
This protocol outlines a general procedure for assessing the stability of a glucosamine formulation under specific conditions (e.g., temperature, pH).
1. Materials:
- Glucosamine sample (raw material or formulation)
- High-purity water
- Acetonitrile (HPLC grade)
- Buffer salts for pH adjustment
- HPLC system with a suitable detector (e.g., UV-Vis after derivatization, ELSD, or MS)
- Appropriate HPLC column (e.g., Primesep S mixed-mode or a reversed-phase column with a suitable derivatization agent)[6]
- Environmental chamber or incubator for controlled temperature and humidity
2. Procedure:
- Sample Preparation: Prepare multiple identical samples of your glucosamine solution or solid dosage form.
- Initial Analysis (T=0): Immediately analyze a subset of the samples to determine the initial concentration of glucosamine. This will serve as your baseline.
- Storage: Place the remaining samples in the environmental chamber set to the desired stress conditions (e.g., 40°C / 75% RH for accelerated stability testing).
- Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6 months for long-term stability or more frequent intervals for short-term studies), withdraw samples and analyze their glucosamine content using a validated HPLC method.
- HPLC Analysis:
- If using UV detection, derivatization is necessary as glucosamine lacks a UV-absorbing chromophore. A common derivatizing agent is 9-fluorenylmethoxycarbonyl-succinimide (FMOC-Su).
- Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection without derivatization.[6][7]
- Develop an isocratic or gradient elution method to achieve good separation of the glucosamine peak from any degradants.
- Data Analysis: Calculate the percentage of remaining glucosamine at each time point relative to the initial concentration. Plot the percentage of remaining glucosamine versus time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for Glucosamine degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the physicochemical stability and skin permeation of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions for Glucodichotomine B Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Glucodichotomine B analogs. The guidance provided is based on established synthetic routes for the core hexahydropyrrolo[2,3-b]indole structure and related natural products.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical structure of this compound and its analogs?
A1: this compound features a hexahydropyrrolo[2,3-b]indole (HPI) core structure. This motif is a common feature in a variety of indole alkaloids and is a key building block in the total synthesis of many natural products.[1] Analogs typically involve modifications to the substituents on this core structure.
Q2: Which synthetic reaction is most critical for the formation of the hexahydropyrrolo[2,3-b]indole core?
A2: The Pictet-Spengler reaction is a highly efficient and widely used method for constructing the tetrahydro-β-carboline and related polyheterocyclic frameworks found in this compound analogs.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.
Q3: What are the general parameters to consider when optimizing the Pictet-Spengler reaction for these analogs?
A3: Key parameters to optimize include the choice of acid catalyst (both Brønsted and Lewis acids can be effective), solvent, reaction temperature, and the nature of the substituents on both the tryptamine and carbonyl components.[2][3] The reactivity of the nucleophile and electrophile can be enhanced by the presence of electron-donating groups on the aromatic system.[2]
Troubleshooting Guides
Q1: I am observing low yields in the Pictet-Spengler cyclization step. What are the potential causes and solutions?
A1: Low yields in the Pictet-Spengler reaction can stem from several factors. Here are some common issues and troubleshooting steps:
-
Insufficiently reactive starting materials: The electronic nature of the indole nucleus is crucial. Electron-donating groups on the indole ring will increase its nucleophilicity and favor the cyclization. Consider if modifications to your starting tryptamine are possible.
-
Suboptimal acid catalysis: The choice and concentration of the acid catalyst are critical. If you are using a standard acid like TFA or HCl, consider screening other acids, including Lewis acids like BF₃·OEt₂. The reaction is often sensitive to the pKa of the acid.
-
Decomposition of starting materials or product: Indole-containing compounds can be sensitive to strongly acidic conditions and high temperatures. Try running the reaction at a lower temperature for a longer duration. You can also consider using milder, stereoselective-promoting catalysts.
-
Formation of side products: In some cases, side reactions such as polymerization or oxidation can compete with the desired cyclization. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: My reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a common challenge. Here are some strategies to improve it:
-
Chiral auxiliaries: The use of a chiral auxiliary on the tryptamine nitrogen can effectively control the stereochemical outcome of the cyclization.
-
Catalyst selection: Enantioselective catalysis using chiral phosphoric acids or other chiral catalysts has been shown to be effective in asymmetric Pictet-Spengler reactions.[2]
-
Reaction conditions: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often favors the kinetically controlled product, which may have a higher diastereomeric ratio.
Q3: I am having trouble with the purification of my hexahydropyrrolo[2,3-b]indole product. What purification techniques are recommended?
A3: The purification of these alkaloids can be challenging due to their polarity and potential for multiple protonation states.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane), is typically effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking and improve the separation of basic compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to obtain highly pure material. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
Data Presentation
Table 1: Optimization of Pictet-Spengler Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (10) | CH₂Cl₂ | 25 | 12 | 65 |
| 2 | Sc(OTf)₃ (5) | CH₃CN | 50 | 8 | 78 |
| 3 | BF₃·OEt₂ (10) | Toluene | 80 | 6 | 85 |
| 4 | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 0 | 24 | 92 (95% ee) |
Note: This table is a representative example based on typical optimization studies for Pictet-Spengler reactions and does not represent data for a specific this compound analog.
Experimental Protocols
Protocol: General Procedure for Pictet-Spengler Reaction
This protocol provides a general method for the acid-catalyzed Pictet-Spengler reaction to form a tetrahydro-β-carboline, a key intermediate for the hexahydropyrrolo[2,3-b]indole core.
-
Reactant Preparation: To a solution of the tryptamine derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene) under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.1 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq) dropwise to the reaction mixture at the desired temperature (ranging from 0 °C to reflux).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired tetrahydro-β-carboline product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of the hexahydropyrrolo[2,3-b]indole core.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the Pictet-Spengler reaction.
References
Technical Support Center: Minimizing In Vitro Cytotoxicity of Novel Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing the in vitro cytotoxicity of novel compounds, using the hypothetical example of "Glucodichotomine B."
Frequently Asked Questions (FAQs)
Q1: My initial screen with this compound shows high cytotoxicity across multiple cell lines. What are the immediate next steps?
A1: High initial cytotoxicity is a common challenge with novel compounds. The immediate steps should focus on confirming the observation and understanding the dose-response relationship.
-
Confirm the finding: Repeat the experiment with a fresh dilution of the compound to rule out experimental artifacts such as contamination or incorrect concentration calculation.
-
Perform a dose-response study: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (half-maximal inhibitory concentration) value. This will help identify a potential therapeutic window.[1][2]
-
Evaluate time-dependency: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[2][3]
Q2: How can I determine the mechanism of this compound-induced cytotoxicity?
A2: Understanding the mechanism is crucial for mitigating cytotoxicity. A multi-assay approach is recommended to differentiate between apoptosis, necrosis, and cytostatic effects.[1][4]
-
Assess membrane integrity: Assays like Lactate Dehydrogenase (LDH) release can indicate necrosis, where the cell membrane is compromised.[4]
-
Detect apoptosis: Use assays such as Annexin V/PI staining, TUNEL, or caspase-3/7 activity to identify programmed cell death.[1][5]
-
Evaluate metabolic activity: Assays like MTT, MTS, or resazurin reduction measure mitochondrial function and can indicate a general decline in cell health.[4][6]
-
Analyze cell cycle progression: Flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase, indicating a cytostatic rather than a directly cytotoxic effect.[5]
Q3: What are some common strategies to reduce the in vitro cytotoxicity of a novel compound like this compound?
A3: Several strategies can be employed to reduce unwanted cytotoxicity:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to use the lowest effective concentration for the shortest possible duration.
-
Change the Solvent/Vehicle: The solvent used to dissolve the compound (e.g., DMSO) can itself be cytotoxic at higher concentrations. Ensure the final solvent concentration is non-toxic to your cells.
-
Investigate Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is known (e.g., oxidative stress), co-treatment with an appropriate inhibitor (e.g., an antioxidant) may reduce toxicity.
-
Structural Modification of the Compound: If resources permit, medicinal chemistry efforts can be directed towards synthesizing analogs of this compound that retain the desired activity but have a better safety profile.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity data between experiments. | - Inconsistent cell seeding density.- Variation in compound dissolution or dilution.- Fluctuation in incubator conditions (CO2, temperature, humidity). | - Standardize cell seeding protocols.- Prepare fresh stock solutions of the compound for each experiment.- Regularly calibrate and monitor incubator conditions. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - The compound may interfere with the assay chemistry (e.g., reducing agents can affect MTT).[7]- Different assays measure different cellular events (metabolic activity vs. membrane integrity). | - Run a cell-free assay control to check for direct interaction between the compound and assay reagents.- Use a combination of assays that measure different endpoints to get a comprehensive view of cytotoxicity.[4] |
| Cytotoxicity observed in control (vehicle-treated) cells. | - The concentration of the solvent (e.g., DMSO) is too high.- The solvent has degraded or is contaminated. | - Perform a dose-response of the vehicle alone to determine its non-toxic concentration range.- Use a fresh, high-quality solvent. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24-72 hours).[3]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity and necrosis.[4]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for maximum LDH release (cells treated with a lysis buffer).[3]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Quantitative Data Summary
The following tables represent hypothetical data from initial characterization studies of this compound.
Table 1: Dose-Response of this compound on Different Cell Lines (48h Incubation)
| Cell Line | IC50 (µM) |
| HepG2 (Liver) | 15.2 |
| A549 (Lung) | 28.5 |
| HEK293 (Kidney) | 8.9 |
| MCF-7 (Breast) | 45.1 |
Table 2: Time-Dependency of this compound Cytotoxicity in HEK293 Cells (at 10 µM)
| Incubation Time (hours) | Cell Viability (%) |
| 12 | 85.3 |
| 24 | 62.1 |
| 48 | 49.8 |
| 72 | 35.7 |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate common pathways involved in compound-induced cytotoxicity and a general workflow for its investigation. While the specific pathways for this compound are unknown, these represent plausible starting points for investigation.
Caption: General workflow for assessing and mitigating in vitro cytotoxicity.
Caption: A potential intrinsic apoptosis pathway that could be activated by a novel compound.
Caption: A potential pro-inflammatory signaling pathway that can lead to cytotoxicity.[9][[“]]
References
- 1. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. consensus.app [consensus.app]
Technical Support Center: Addressing Inconsistencies in Glucosamine Bioactivity
Disclaimer: Initial searches for "Glucodichotomine B" did not yield relevant results. The following information is based on the available research for "Glucosamine," which exhibits notable inconsistencies in its reported bioactivity. It is presumed that "this compound" was a typographical error.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the conflicting data surrounding Glucosamine's biological effects.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting results in the literature regarding the efficacy of Glucosamine?
A1: The inconsistencies in Glucosamine's reported bioactivity can be attributed to several factors, including the use of different Glucosamine salts (e.g., sulfate vs. hydrochloride), variations in in vitro concentrations, and diverse in vivo animal protocols[1]. These variations can lead to "confusing results" across different studies[1]. For instance, some studies report that Glucosamine promotes chondrocyte proliferation, while others have found it to be no more effective than a placebo in managing hip pain[2][3].
Q2: What are the key signaling pathways influenced by Glucosamine?
A2: Glucosamine has been shown to modulate several key signaling pathways, often with conflicting outcomes depending on the experimental context. These include:
-
Wnt/β-catenin signaling pathway: Glucosamine has been observed to promote chondrocyte proliferation by activating this pathway[2].
-
mTOR signaling pathway: Some studies indicate that Glucosamine inhibits mTORC1 signaling, which can induce autophagy[4][5]. Conversely, other research suggests Glucosamine can block the ROS/Akt/mTOR signaling pathway to induce protective autophagy in osteoblasts[6].
-
MAPK signaling pathway: Glucosamine has been shown to affect the phosphorylation of MAPKs such as JNK, p38, and ERK1/2, which can downregulate the production of matrix metalloproteinases (MMPs)[7].
Q3: How does Glucosamine affect autophagy?
A3: Glucosamine appears to have a dual effect on autophagy. It can block autophagosome maturation by inhibiting lysosomal acidification. At the same time, it can promote autophagosome formation through feedback inhibition of mTORC1 signaling[4][5]. This complex interaction can lead to an accumulation of autophagosomes and cellular stress, which has been observed to promote the replication of certain viruses like Hepatitis B[4][5]. However, in other contexts, such as in osteoblasts under oxidative stress, Glucosamine-induced autophagy is considered a protective mechanism[6].
Troubleshooting Guides
Issue: Reproducibility of Glucosamine's effect on chondrocyte proliferation.
Possible Cause: Variation in experimental conditions.
Troubleshooting Steps:
-
Standardize Glucosamine Salt: Ensure you are using a consistent salt of Glucosamine (e.g., Glucosamine sulfate) throughout your experiments, as different salts can have varying effects[1].
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of Glucosamine for your specific cell type and experimental setup. Concentrations ranging from 50 µg/ml to 600 µg/ml have been used in studies, with effects being dose-dependent[2].
-
Control for Cell Passaging: Use chondrocytes from a consistent and early passage number, as cellular responses can change with repeated passaging.
-
Synchronize Cell Cultures: Synchronize cells by serum starvation before treatment to ensure they are in a similar cell cycle phase[1].
Issue: Inconsistent effects of Glucosamine on mTOR signaling.
Possible Cause: Different cellular models and experimental readouts.
Troubleshooting Steps:
-
Cell Line Selection: Be aware that the effect of Glucosamine on mTOR signaling may be cell-type specific. The observed effects in hepatocytes (HepG2.2.15 cells) may differ from those in osteoblasts (MC3T3-E1 cells)[4][6].
-
Upstream and Downstream Analysis: When assessing mTOR activity, analyze the phosphorylation status of both mTOR itself and its key downstream effectors like S6K1 and ULK1 to get a more complete picture of pathway activity[4].
-
Consider Feedback Loops: Be mindful of potential feedback mechanisms, such as the RRAGA GTPase-dependent inhibition of mTORC1, which can be triggered by lysosomal dysfunction induced by Glucosamine[4].
Data Presentation
Table 1: Summary of Inconsistent Bioactivities of Glucosamine
| Bioactivity | Reported Positive Effect | Reported Null or Negative Effect | Key Experimental Variables |
| Chondrocyte Proliferation | Promotes proliferation via Wnt/β-catenin pathway[2]. | No significant effect on hip pain in some clinical trials[3]. | Glucosamine salt, concentration, in vitro vs. in vivo model. |
| Autophagy | Induces protective autophagy in osteoblasts by blocking ROS/Akt/mTOR[6]. | Promotes viral replication by suppressing autophagic degradation and inhibiting mTORC1[4][5]. | Cell type, presence of viral infection, endpoint measured. |
| Inflammation | Downregulates IL-1β-induced gene expression of inflammatory markers[1]. Inhibits NF-κB activation[7]. | Some studies show no significant effect on systemic inflammation biomarkers. | Model of inflammation, specific markers analyzed. |
Experimental Protocols
Protocol 1: In Vitro Analysis of Glucosamine's Effect on IL-1β-Induced Gene Expression in SW1353 Chondrosarcoma Cells
-
Cell Culture:
-
Culture SW1353 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 50 µg/mL gentamicin at 37°C in a CO2-free incubator.
-
Grow cells to confluence and then synchronize by incubating in Leibovitz's medium with 0.4% FBS for 16 hours.
-
-
Treatment:
-
Pre-treat synchronized cells with varying concentrations of Glucosamine sulfate (0.1–100 µM) for 1 hour.
-
Stimulate the cells with 2 ng/mL of IL-1β for the desired time points.
-
-
Gene Expression Analysis:
-
Harvest cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes such as IL-1β, COX-2, IL-6, and TNFα.
-
Normalize the expression data to a suitable housekeeping gene.
-
Protocol 2: In Vivo Evaluation of Glucosamine in a Mouse Model of Osteoarthritis
-
Animal Model:
-
Use a well-characterized animal model of osteoarthritis.
-
Randomize mice into treatment groups.
-
-
Treatment:
-
Dissolve Glucosamine sulfate in saline.
-
Administer subcutaneously at doses of 200 and 400 mg/kg daily for 3 months.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect hind limbs for histology.
-
Stain knee joint sections with toluidine blue.
-
Score the cartilage degradation using established methods like the Mankin score or the OARSI method in a blinded manner.
-
-
Histomorphometry:
-
Use an image analysis system to quantify parameters such as lesion surface area and the number of viable chondrocytes within the articular cartilage.
-
Perform statistical analysis (e.g., ANOVA followed by Dunn's or Dunnett's tests) to compare treatment groups to the vehicle control.
-
Visualizations
Caption: A workflow diagram illustrating key decision points in experimental design that can lead to inconsistencies in Glucosamine bioactivity studies.
Caption: The proposed mechanism of Glucosamine-induced chondrocyte proliferation via the Wnt/β-catenin signaling pathway[2].
Caption: A diagram illustrating the dual role of Glucosamine in modulating autophagy, which can lead to enhanced viral replication[4][5].
References
- 1. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUCOSAMINE INEFFECTIVE FOR PAIN, STUDY SAYS [tampabay.com]
- 4. Glucosamine promotes hepatitis B virus replication through its dual effects in suppressing autophagic degradation and inhibiting MTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine promotes hepatitis B virus replication through its dual effects in suppressing autophagic degradation and inhibiting MTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosamine suppresses oxidative stress and induces protective autophagy in osteoblasts by blocking the ROS/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Glucosamine Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosages for in vivo studies with Glucosamine.
Frequently Asked Questions (FAQs)
Q1: What are the reported effective dosage ranges for glucosamine in preclinical in vivo studies?
A1: Effective dosages of glucosamine in animal models of osteoarthritis have been reported in the range of 200 to 400 mg/kg/day. For instance, a study in a spontaneous osteoarthritis mouse model showed that glucosamine sulfate at 200 and 400 mg/kg/day delayed the progression and severity of cartilage lesions[1]. In another study using a rat model of osteoarthritis, 250 mg/kg/day of glucosamine sulfate resulted in lower cartilage degradation and synovial inflammation[1]. It is important to note that these dosages are significantly higher than those used in human clinical trials when adjusted for body weight.
Q2: How does the route of administration impact the bioavailability of glucosamine?
A2: The route of administration significantly affects the bioavailability of glucosamine. Oral administration in rats has shown rapid absorption but low absolute bioavailability (around 19%), suggesting a significant first-pass metabolism likely occurring in the gut rather than the liver[2]. In contrast, intraperitoneal administration resulted in complete bioavailability[2]. In beagle dogs, the oral bioavailability of glucosamine was approximately 12% after a single dose[3]. These findings are critical when translating dosages between different administration routes in preclinical studies.
Q3: What is the pharmacokinetic profile of glucosamine in animal models?
A3: Pharmacokinetic studies in rats administered a single intravenous dose of 350 mg/kg glucosamine hydrochloride showed a terminal half-life of approximately 1.09 hours and a total body clearance of 2.61 L/kg/h[2]. Following oral administration in the same study, the peak plasma concentration was reached at about 30 minutes[2]. In beagle dogs, after intravenous administration, glucosamine showed a rapid bi-exponential decline with an elimination half-life of 0.52 hours[3]. Oral administration in dogs resulted in a peak plasma concentration at approximately 1.5 hours[3].
Q4: What are the known toxicological effects of high-dose glucosamine in vivo?
A4: Glucosamine is generally considered safe, with a high oral LD50 in rats reported to be greater than 5000 mg/kg[4]. However, some case reports in humans have suggested a potential link between glucosamine supplementation and liver injury, although controlled trials have not consistently shown evidence of hepatotoxicity[5][6]. When designing in vivo studies, it is crucial to include comprehensive toxicological assessments, especially when using high dosages. General guidelines for conducting toxicity studies recommend routine cage-side observations for any signs of toxicity, morbidity, and mortality[7].
Troubleshooting Guide
Issue: Difficulty in observing a therapeutic effect in our animal model.
Possible Causes & Solutions:
-
Insufficient Dosage: The administered dose may be too low to elicit a response.
-
Recommendation: Review the literature for effective dose ranges in similar animal models. Consider performing a dose-response study to determine the optimal dosage for your specific model and endpoint. As a reference, studies in rodents have used doses in the range of 200-400 mg/kg/day orally[1].
-
-
Poor Bioavailability: Oral administration can result in low bioavailability due to first-pass metabolism[2].
-
Recommendation: Consider alternative routes of administration with higher bioavailability, such as intraperitoneal or subcutaneous injections, to ensure adequate systemic exposure. If oral administration is necessary, formulation strategies to enhance absorption could be explored.
-
-
Inappropriate Animal Model: The chosen animal model may not be suitable for evaluating the therapeutic effects of glucosamine.
-
Recommendation: Ensure the selected animal model appropriately mimics the human condition being studied. For osteoarthritis, models like spontaneous osteoarthritis in STR/ort mice or surgically induced models in rats have been used[1].
-
Issue: High variability in experimental results between animals.
Possible Causes & Solutions:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the test substance can lead to variability.
-
Recommendation: Ensure precise and consistent dosing for each animal. For oral gavage, ensure the substance is delivered directly to the stomach. For other routes, ensure proper injection techniques.
-
-
Biological Variability: Individual differences in metabolism and drug handling can contribute to variability.
-
Recommendation: Increase the number of animals per group to improve statistical power. Ensure that animals are of a similar age and weight and are housed under identical conditions.
-
-
Food Effects: The presence of food can influence the absorption of orally administered compounds[2].
-
Recommendation: Standardize the feeding schedule in relation to drug administration. For example, administer the compound to fasted animals to minimize food-related variability in absorption.
-
Data Presentation
Table 1: Summary of In Vivo Glucosamine Dosages and Effects in Animal Models
| Animal Model | Glucosamine Salt | Dosage | Route of Administration | Observed Effects | Reference |
| STR/ort Mouse (Spontaneous OA) | Sulfate | 200 and 400 mg/kg/day | Oral | Delayed progression and severity of cartilage lesions. | [1] |
| Rat (Anterior Cruciate Ligament Transection) | Sulfate | 250 mg/kg/day | Oral | Lowered cartilage degradation and synovial inflammation. | [1] |
Table 2: Pharmacokinetic Parameters of Glucosamine in Animal Models
| Animal Model | Route of Administration | Dose | Tmax | Elimination Half-life (t1/2) | Absolute Bioavailability | Reference |
| Rat | Intravenous | 350 mg/kg | N/A | 1.09 h | 100% | [2] |
| Rat | Oral | 350 mg/kg | ~30 min | N/A | ~19% | [2] |
| Beagle Dog | Intravenous | 500 mg | N/A | 0.52 h | 100% | [3] |
| Beagle Dog | Oral | 1500 mg | 1.5 h | N/A | ~12% | [3] |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study of Glucosamine in a Rat Model of Osteoarthritis (OA)
-
Animal Model: Male Sprague Dawley rats (250-300g).
-
Induction of OA: Surgical induction via anterior cruciate ligament transection (ACLT) in one knee joint. The contralateral knee can serve as a control.
-
Treatment Groups:
-
Sham-operated control group.
-
ACLT + Vehicle control group.
-
ACLT + Glucosamine treatment group (e.g., 250 mg/kg/day).
-
-
Drug Administration: Glucosamine sulfate dissolved in a suitable vehicle (e.g., water) administered daily via oral gavage, starting one week post-surgery and continuing for a predetermined period (e.g., 8 weeks).
-
Endpoint Measurements:
-
Histological Analysis: At the end of the study, animals are euthanized, and the knee joints are collected. Histological sections are prepared and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, proteoglycan loss, and synovial inflammation. Scoring systems like the Mankin score can be used for quantification.
-
Biochemical Markers: Blood samples can be collected to measure biomarkers of cartilage degradation (e.g., CTX-II) and inflammation.
-
Behavioral Tests: Pain and functional impairment can be assessed using methods like the von Frey filament test for mechanical allodynia or gait analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vivo glucosamine efficacy study.
Caption: Proposed signaling pathways affected by glucosamine.
References
- 1. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cot.food.gov.uk [cot.food.gov.uk]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Glucosamine Derivatives and Ibuprofen in the Context of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of three prominent glucosamine derivatives—Glucosamine Sulfate, Glucosamine Hydrochloride, and N-acetyl-d-glucosamine—alongside the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The focus of this comparison is on their relevance to the management of osteoarthritis, a condition characterized by the breakdown of joint cartilage.[1] This document aims to furnish researchers and drug development professionals with a consolidated resource, summarizing key bioactivities, mechanisms of action, and presenting relevant quantitative data and experimental methodologies.
Comparative Bioactivity Overview
The primary therapeutic goal in osteoarthritis is to alleviate pain, reduce inflammation, and potentially slow the degenerative process within the articular cartilage.[1] Glucosamine, a naturally occurring amino sugar, is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of cartilage.[2][3] The various forms of glucosamine supplements are proposed to exert their effects by providing the necessary precursors for cartilage repair and maintenance. Ibuprofen, in contrast, acts primarily by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.
A summary of the key bioactivities and mechanisms of action is presented below:
| Compound | Key Bioactivities | Primary Mechanism of Action |
| Glucosamine Sulfate | - Stimulates the synthesis of proteoglycans and GAGs.- May exhibit mild anti-inflammatory effects.[3]- Potentially slows the degradation of cartilage.[1] | Provides substrate for the biosynthesis of cartilage matrix components.[3] |
| Glucosamine Hydrochloride | - Similar to Glucosamine Sulfate in providing a substrate for cartilage components. | Provides substrate for the biosynthesis of cartilage matrix components. |
| N-acetyl-d-glucosamine | - Precursor for the synthesis of hyaluronic acid, a major component of synovial fluid.[2] | Serves as a direct precursor for hyaluronan biosynthesis. |
| Ibuprofen | - Potent anti-inflammatory and analgesic effects. | Non-selective inhibition of COX-1 and COX-2 enzymes. |
Quantitative Comparison of Bioactivity
The following table summarizes key quantitative data related to the bioactivity of the compared compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.
| Compound | Parameter | Value | Experimental Model | Reference |
| Glucosamine | IC50 (NF-κB inhibition) | ~5-10 mM | In vitro (Chondrocytes) | [3] |
| Ibuprofen | IC50 (COX-1) | ~18 µM | In vitro (Enzyme assay) | - |
| Ibuprofen | IC50 (COX-2) | ~344 µM | In vitro (Enzyme assay) | - |
Note: IC50 values for glucosamine's anti-inflammatory effects are significantly higher than those for ibuprofen's COX inhibition, indicating a much lower potency in this specific mechanism.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Glucosamine's mechanism of action in chondrocytes.
Caption: Ibuprofen's mechanism of action via COX inhibition.
References
Comparative Analysis of Glucodichotomine B and Its Stereoisomers: A Review of Available Data
A comprehensive search for publicly available scientific literature and experimental data regarding Glucodichotomine B and its stereoisomers has yielded no specific results for this compound. The query for "this compound" did not return information on its chemical structure, biological activity, synthesis, or any comparative studies of its potential stereoisomers.
The searches consistently returned information on "glucosamine," a well-known amino sugar and dietary supplement used for joint health. It is possible that "this compound" is a rare or novel compound with limited research published in accessible databases, a proprietary compound not yet described in public literature, or a potential misspelling of a different chemical entity.
Without any foundational information on this compound, it is not possible to provide the requested comparison guide, which would include:
-
Quantitative Data Presentation: No experimental data (e.g., IC50, EC50, binding affinities) could be located to compare the biological performance of this compound and its stereoisomers.
-
Experimental Protocols: The absence of published studies means there are no methodologies to report for key experiments such as cytotoxicity assays, receptor binding assays, or mechanism of action studies.
-
Signaling Pathway and Workflow Diagrams: No information is available on the biological targets or signaling pathways modulated by this compound.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify Compound Name: Please ensure the correct spelling and nomenclature for "this compound." Natural product isolates can sometimes have complex names that are easily transcribed with minor errors.
-
Provide Alternative Identifiers: If available, providing a CAS number, chemical structure, or the source organism from which the compound was isolated would significantly aid in locating relevant information.
At present, a comparative guide on this compound and its stereoisomers cannot be constructed. Further investigation is contingent on the accurate identification of the compound .
Lack of Public Data on Glucodichotomine B Necessitates Focus on Glucosamine Bioassays for Comparative Analysis
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information on a compound referred to as "Glucodichotomine B." As such, a direct cross-validation of its bioassay results is not feasible at this time. This guide will instead provide a comparative analysis of the well-researched and structurally related compound, Glucosamine, and its common derivatives. This will serve as a valuable reference for researchers in the field of drug development and cellular biology by outlining established bioassay methodologies and comparative efficacy data.
Glucosamine is a naturally occurring amino sugar and a prominent dietary supplement used in the management of osteoarthritis.[1] Its biological activities, including chondroprotective, anti-inflammatory, and potential antitumor effects, have been the subject of numerous studies.[2][3] This guide will focus on the bioassays used to evaluate these activities, presenting a comparison of different glucosamine derivatives.
Comparative Bioactivity of Glucosamine Derivatives
The following table summarizes the quantitative data from various bioassays on glucosamine and its derivatives, providing a clear comparison of their biological effects.
| Compound/Derivative | Bioassay | Cell Type | Key Finding | Citation |
| Glucosamine (GlcN) | Hyaluronic Acid (HA) Production | Synovial Cells & Chondrocytes | Significantly induces HA production, >10-fold higher in synovial cells compared to chondrocytes. | [2] |
| Osteoblast Differentiation | Mature Osteoblasts | Increases mineralization and expression of osteopontin and osteocalcin. Reduces RANKL expression. | [2] | |
| Proliferation Inhibition | SMMC-7721 (Human Hepatoma) | Direct inhibitory effect on proliferation. | [3] | |
| N-acetyl-d-glucosamine (NAG) | Hyaluronic Acid (HA) Production | Synovial Cells & Chondrocytes | Does not significantly induce HA production. | [2] |
| Proliferation Inhibition | SMMC-7721 (Human Hepatoma) | Showed some inhibitory effect, but less potent than GlcN HCl. | [3] | |
| Glucosamine Hydrochloride (GlcN HCl) | Proliferation Inhibition | SMMC-7721 (Human Hepatoma) | Showed direct inhibitory effects on proliferation. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results. The following are protocols for key experiments cited in the comparative data.
1. Hyaluronic Acid (HA) Production Assay
-
Cell Culture: Human synovial cells and chondrocytes are cultured in appropriate media until confluent.
-
Treatment: Cells are treated with varying concentrations of Glucosamine, N-acetyl-d-glucosamine, d-glucuronic acid, and d-galacturonic acid.
-
HA Quantification: After a specified incubation period, the concentration of HA in the culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Gene Expression Analysis: The expression levels of hyaluronan synthase (HAS) enzymes are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
2. Osteoblast Differentiation and Mineralization Assay
-
Cell Culture and Differentiation: Osteoblastic cells are cultured in a differentiation medium.
-
Treatment: Cells are treated with Glucosamine.
-
Mineralization Assay: The formation of mineralized nodules is assessed by Alizarin Red S staining.
-
Gene Expression Analysis: The expression of osteogenic markers such as osteopontin, osteocalcin, and RANKL is measured by RT-PCR.
3. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: SMMC-7721 human hepatoma cells are seeded into 96-well plates.
-
Treatment: Cells are exposed to different concentrations of Glucosamine hydrochloride (GlcNH2·HCl), Glucosamine (GlcNH2), and N-acetyl-glucosamine (NAG).
-
MTT Addition: After a 120-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Absorbance Measurement: The absorbance at a specific wavelength is measured using a microplate reader to determine cell viability. The inhibition ratio is calculated as δ=(A−B)/A×100%, where A and B are the absorbances of the control and sample groups, respectively.[3]
4. DNA Fragmentation Analysis
-
Sample Collection: SMMC-7721 cells treated with GlcNH2·HCl, GlcNH2, NAG, and untreated cells are collected.
-
DNA Extraction: DNA is isolated from the collected cells.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel to visualize DNA fragmentation, a hallmark of apoptosis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: Glucosamine's mechanism of action in promoting cartilage health.
Caption: Workflow for assessing the anti-proliferative effects of glucosamine.
The provided data and protocols offer a solid foundation for the cross-validation of bioassay results concerning glucosamine and its derivatives. Researchers can utilize this guide to design and compare their own experimental findings within the broader context of existing scientific knowledge. The signaling pathway and workflow diagrams serve to clarify the complex biological processes and experimental procedures involved in this area of research.
References
Independent Replication of Glucosamine Studies: A Comparative Guide
An objective analysis of the scientific evidence surrounding the efficacy and mechanism of action of glucosamine, a widely studied compound for joint health.
This guide provides a comprehensive comparison of findings from various independent studies on glucosamine, with a focus on its application in osteoarthritis. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the current state of glucosamine research.
Quantitative Data Summary
The efficacy of glucosamine in treating osteoarthritis, particularly of the knee, has been the subject of numerous clinical trials, with varying results. The following tables summarize key quantitative data from prominent studies.
Table 1: Efficacy of Glucosamine in Osteoarthritis Clinical Trials
| Study/Trial | Treatment Group(s) | Primary Outcome Measure(s) | Key Findings | Citation(s) |
| GAIT (Glucosamine/chondroitin Arthritis Intervention Trial) | 1. Glucosamine (1500 mg/day) 2. Chondroitin Sulfate (1200 mg/day) 3. Glucosamine + Chondroitin 4. Celecoxib 5. Placebo | 20% decrease in WOMAC pain score | - No significant difference between glucosamine and placebo for the overall group. - In the moderate-to-severe pain subgroup, the combination of glucosamine and chondroitin was significantly more effective than placebo. | [1] |
| Follow-up to GAIT | Glucosamine + Chondroitin | Joint space width loss | No significant benefit in slowing cartilage loss compared to placebo over two years. | [1] |
| Randomized, controlled trial by Reginster et al. | Glucosamine Sulfate (1500 mg/day) vs. Placebo | Lequesne index pain score | Glucosamine was superior to placebo in reducing pain scores. | [2] |
| Randomized, controlled trial by Hughes and Carr | Glucosamine Sulfate (1.5 g/day ) vs. Ibuprofen (1.2 g/day ) | Pain scores | Glucosamine was as effective as ibuprofen in reducing pain. | [2] |
| Systematic Review by Towheed et al. | Multiple glucosamine trials | Joint pain and joint space width | Modest improvements in joint pain and function; unclear clinical significance of joint space narrowing. | [3] |
| Systematic Review by Eriksen et al. | Multiple glucosamine trials | Pain and physical function | Glucosamine showed a small and clinically irrelevant benefit on pain and no effect on physical function. | [4] |
Table 2: In Vitro Effects of Glucosamine on Inflammatory Markers
| Cell Type | Stimulant | Glucosamine Concentration | Measured Marker(s) | Observed Effect | Citation(s) |
| Human Chondrosarcoma Cells (SW1353) | Interleukin-1β (IL-1β) | 0.1–100 μM | IL-1β, COX-2, IL-6, TNF-α gene expression | Dose-dependent reduction in the expression of inflammatory markers. | [5] |
| Human Osteoarthritic Chondrocytes | Interleukin-1β (IL-1β) | Not specified | NF-κB activation | Inhibition of NF-κB activation. | [[“]][[“]] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.
1. In Vitro Study of Glucosamine on Inflammatory Gene Expression
-
Cell Line: Human chondrosarcoma cell line (SW1353).
-
Culture Conditions: Cells were grown in Leibovitz's medium supplemented with 10% FBS and gentamicin at 37°C. Confluent cells were synchronized by incubation in a low-serum medium.
-
Treatment: Cells were pre-treated with glucosamine sulfate (GS) at concentrations ranging from 0.1 to 100 μM for one hour.
-
Stimulation: Following pre-treatment, cells were stimulated with Interleukin-1β (IL-1β) at a concentration of 2 ng/mL.
-
Analysis: Gene expression of inflammatory markers (IL-1β, COX-2, IL-6, and TNF-α) was analyzed.
-
Citation: [5]
2. Animal Model of Osteoarthritis
-
Animal Model: Mice were used to study the in vivo effects of glucosamine.
-
Treatment: Glucosamine sulfate, dissolved in saline, was administered subcutaneously at doses of 200 and 400 mg/kg.
-
Dosing Regimen: Mice were treated once daily for a period of three months.
-
Tissue Collection and Analysis: At the end of the treatment period, hind limbs were collected for histological analysis. Knee sections were stained with toluidine blue and scored blindly using the Mankin and OARSI methods to assess cartilage damage.
-
Citation: [5]
3. Human Clinical Trial Protocol (GAIT)
-
Study Design: A multicenter, placebo-controlled, double-blind trial.
-
Participants: Patients with osteoarthritis of the knee.
-
Intervention Arms:
-
Glucosamine hydrochloride (500 mg three times daily)
-
Chondroitin sulfate (400 mg three times daily)
-
Combination of glucosamine and chondroitin
-
Celecoxib (200 mg daily)
-
Placebo
-
-
Duration: Six months.
-
Primary Outcome: A 20% or greater reduction in knee pain as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.
-
Citation: [1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Glucosamine
The primary proposed mechanism of action for glucosamine's anti-inflammatory effects involves the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[[“]][[“]] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Glucosamine's inhibition of the NF-κB signaling pathway.
General Experimental Workflow for In Vitro Glucosamine Studies
The following diagram illustrates a typical workflow for investigating the effects of glucosamine on cultured cells.
Caption: A generalized workflow for in vitro glucosamine experiments.
Logical Relationship of Glucosamine's Proposed Effects
This diagram outlines the logical progression from the molecular action of glucosamine to its potential clinical outcomes.
Caption: The proposed cascade of glucosamine's effects.
References
- 1. Clinical trials on glucosamine and chondroitin - Wikipedia [en.wikipedia.org]
- 2. Randomized, controlled trial of glucosamine for treating osteoarthritis of the knee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
Safety Operating Guide
Safe Disposal of Glucodichotomine B: A Procedural Guide
The proper disposal of Glucodichotomine B, a novel alkaloid, requires a cautious approach due to the absence of specific toxicological and environmental impact data. As a standard practice for new or uncharacterized chemical compounds, this compound must be managed as hazardous waste to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to consult your institution's specific waste management guidelines and contact the Environmental Health and Safety (EHS) office.[2][3] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The overriding principle for handling laboratory waste is that no activity should start without a clear plan for the disposal of all resulting waste streams.[1]
1. Waste Identification and Classification:
-
Treat as Hazardous: Due to unknown properties, classify this compound waste as hazardous. This classification assumes the substance may be toxic, reactive, flammable, or corrosive.[2]
-
Do Not Mix: Avoid mixing this compound waste with other waste streams unless explicitly instructed by EHS. Take care not to mix incompatible wastes.[1] For example, keep acids and bases separate, and do not combine oxidizing agents with organic compounds.[4]
2. Waste Collection and Containment:
-
Select Appropriate Containers: Collect waste in a dependable container that is chemically compatible with alkaloids and any solvents used.[1] Plastic containers are often preferred.[2] The original container is ideal if it is in good condition.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the quantities of all components in the mixture.[1][2] Proper labeling is crucial for safe handling and disposal.[2]
-
Keep Containers Closed: Waste containers must be kept securely sealed except when adding waste.[1][4]
3. Storage and Accumulation:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[2][4]
-
Follow Accumulation Limits: Adhere to institutional and regulatory limits for waste storage.
| Parameter | Limit | Regulation Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | UPenn EHRS[2] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart (liquid) or 1 kg (solid) | UPenn EHRS[2] |
| Maximum Storage Time in SAA (if limits not exceeded) | 12 months | UPenn EHRS[2] |
| Time to Removal After Container is Full | 3 calendar days | CWU EH&S[4] |
4. Final Disposal:
-
Contact EHS for Pickup: Do not dispose of this compound down the drain or in regular trash.[2][5] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Empty Containers: Even "empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated.[1] A common procedure is to triple-rinse the container; the rinsate must be collected and disposed of as hazardous waste.[1][3] After decontamination, remove or deface the label before recycling or discarding the container.[1]
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol outlines the procedure for collecting and preparing solid and liquid waste containing this compound for EHS pickup.
Objective: To safely collect and label this compound waste in accordance with institutional and regulatory standards.
Materials:
-
Waste this compound (solid or in solution)
-
Chemically compatible waste container with a secure lid
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemically resistant gloves, lab coat
-
Fume hood
Procedure:
-
Preparation: Don all required PPE and perform all waste handling operations within a certified chemical fume hood.
-
Container Labeling: Affix a hazardous waste label to a clean, compatible waste container. Fill in the required information: "this compound," list all other constituents (e.g., solvents) with percentages, the generation date, and the principal investigator's name.
-
Waste Transfer (Solid): Carefully transfer solid this compound waste into the labeled container using a dedicated spatula or scoop.
-
Waste Transfer (Liquid): Using a funnel, carefully pour liquid waste containing this compound into the labeled container.
-
Container Sealing: Securely cap the container immediately after adding the waste.
-
Decontamination: Wipe the exterior of the container with an appropriate cleaning agent to remove any external contamination. Dispose of the cleaning materials (e.g., paper towels) as hazardous waste within the same container if appropriate, or in a separate solid waste container.
-
Storage: Place the sealed container in the designated Satellite Accumulation Area.
-
Schedule Pickup: Once the container is full or approaches the storage time limit, contact your institution's EHS office to schedule a waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a novel research chemical like this compound.
Caption: Workflow for the safe disposal of novel chemical compounds.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
